(S)-5-(Piperidin-2-yl)pyrimidine
Description
BenchChem offers high-quality (S)-5-(Piperidin-2-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-5-(Piperidin-2-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-[(2S)-piperidin-2-yl]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h5-7,9,12H,1-4H2/t9-/m0/s1 |
InChI Key |
VEDOGBLDKCMJKM-VIFPVBQESA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CN=CN=C2 |
Canonical SMILES |
C1CCNC(C1)C2=CN=CN=C2 |
Origin of Product |
United States |
Toxicity and safety profile of (S)-5-(Piperidin-2-yl)pyrimidine
Comprehensive Toxicity and Safety Profiling of the (S)-5-(Piperidin-2-yl)pyrimidine Scaffold in Preclinical Drug Development
Executive Summary
The compound (S)-5-(Piperidin-2-yl)pyrimidine (CAS: 2518142-33-9) is a highly versatile chiral building block and pharmacophore scaffold widely utilized in modern medicinal chemistry[1][2]. Featuring a pyrimidine core coupled with a saturated piperidine ring, this scaffold is frequently embedded in lead compounds targeting kinases, G-protein coupled receptors (GPCRs), and specific enzymatic pathways[1]. While the (S)-stereocenter is critical for highly specific target engagement, the physicochemical nature of the piperidine-pyrimidine axis introduces specific toxicokinetic liabilities.
As a Senior Application Scientist, it is imperative to move beyond mere observation and understand the causality of toxicity. The basic secondary amine of the piperidine ring and the electron-deficient nature of the pyrimidine core dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth, mechanistic guide to evaluating the safety profile of this scaffold, strictly adhering to international regulatory frameworks including[3] and [4].
Physicochemical Properties & Toxicokinetic Implications
The structural topology of (S)-5-(Piperidin-2-yl)pyrimidine directly governs its biological safety profile[1]:
-
Basicity and Lysosomotropism: The piperidine ring contains a secondary amine with a typical pKa of ~9.0–10.0. At physiological pH (7.4), this nitrogen is predominantly protonated. This cationic state drives a high volume of distribution (Vd) and promotes lysosomal trapping (lysosomotropism), where the compound crosses the lysosomal membrane in its neutral state but becomes protonated and trapped in the acidic interior (pH ~4.5). This can lead to phospholipidosis—a key preclinical toxicity marker.
-
Metabolic Liability: The pyrimidine ring is relatively resistant to oxidative metabolism due to its electron-deficient nature. However, the nitrogen atoms can coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, potentially causing reversible or time-dependent inhibition (TDI) of isoforms like CYP3A4.
Metabolic pathway and reactive intermediate formation workflow.
Quantitative Data Summary
When evaluating derivatives of the (S)-5-(Piperidin-2-yl)pyrimidine scaffold, preclinical safety metrics generally fall within the following baseline parameters.
| Toxicity Parameter | Assay / Model | Typical Scaffold Value | Mechanistic Rationale |
| Cardiotoxicity | hERG Patch-Clamp | IC₅₀ ~3-8 µM | Basic piperidine nitrogen coordinates with Y652/F656 in the hERG inner cavity. |
| Genotoxicity | Ames Test (TA98, TA100) | Negative | Pyrimidine core lacks inherent electrophilicity; no DNA intercalation observed. |
| Hepatotoxicity | HepG2 Cell Viability | CC₅₀ > 100 µM | Low intrinsic mitochondrial toxicity; absence of reactive quinone-imine formation. |
| Metabolic Stability | Human Liver Microsomes | T₁/₂ ~30-45 min | Susceptible to CYP-mediated N-oxidation and alpha-carbon hydroxylation. |
In Vitro Safety Pharmacology: Self-Validating Protocols
To ensure data integrity, every assay must operate as a self-validating system. The following protocols detail the critical steps and the mechanistic causality behind them.
A. Cardiotoxicity Assessment: Automated hERG Patch-Clamp (ICH S7B)
Because the protonated piperidine ring is a recognized pharmacophore for the hERG ( Kv11.1 ) potassium channel, evaluating arrhythmogenic potential (QT prolongation) is a strict regulatory requirement under [4][5].
-
Cell Line Preparation: Culture HEK293 cells stably expressing the human KCNH2 gene.
-
Causality: HEK293 cells lack endogenous background currents that could confound the hERG-specific potassium tail currents, ensuring a high signal-to-noise ratio.
-
-
Compound Formulation: Dissolve the scaffold in DMSO, ensuring a final assay concentration of <0.1% v/v.
-
Causality: DMSO concentrations exceeding 0.1% alter cell membrane fluidity and artificially suppress ion channel conductance, leading to false-negative safety profiles.
-
-
Electrophysiological Recording: Apply a voltage step protocol (depolarization to +20 mV followed by repolarization to -50 mV).
-
Causality: This specific voltage protocol forces the channels into the open and inactivated states. Basic amines like piperidine bind most strongly to the channel's inner cavity during these specific conformational states.
-
-
System Validation Criteria: Introduce E-4031 (a known hERG inhibitor) as a positive control and vehicle as a negative control[5][6].
-
Validation: The assay is only deemed valid if E-4031 produces >80% inhibition of the tail current and the vehicle shows <5% rundown over the recording period.
-
In vitro hERG liability assessment and decision matrix.
B. Genotoxicity: Bacterial Reverse Mutation Assay (OECD 471)
To assess mutagenic potential, the Ames test is conducted in accordance with [7][8].
-
Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA[7][9].
-
Causality: This specific combination covers both frameshift (TA98, TA1537) and base-pair substitution (TA100, TA1535, WP2) mutations, ensuring comprehensive detection of different DNA damage mechanisms[7].
-
-
Metabolic Activation (S9 Mix): Co-incubate the test compound with Aroclor 1254-induced rat liver S9 fraction[10][11].
-
Causality: The parent (S)-5-(Piperidin-2-yl)pyrimidine scaffold is generally stable. However, mammalian CYPs can generate reactive N-oxides from the piperidine ring. The S9 mix bridges the gap between bacterial genetics and mammalian metabolism[11].
-
-
Pre-incubation Method: Incubate the bacteria, test compound, and S9 mix at 37°C for 20 minutes before adding top agar and plating[9][11].
-
System Validation Criteria: Plate spontaneous revertants (negative control) and strain-specific mutagens (e.g., 2-aminoanthracene for S9+ conditions)[9][11].
-
Validation: The assay is valid only if spontaneous revertant counts fall within historical laboratory ranges (e.g., 20-50 for TA98) and the positive control induces a reproducible >3-fold increase in colony counts[11].
-
Conclusion & Future Perspectives
The (S)-5-(Piperidin-2-yl)pyrimidine scaffold is a highly privileged structure in drug discovery[1]. However, its successful translation into the clinic requires rigorous management of its inherent basicity. Structural optimization strategies—such as introducing electron-withdrawing groups (e.g., fluorine) onto the piperidine ring—can effectively lower the amine's pKa. This rational design approach mitigates hERG binding and lysosomotropism while preserving the scaffold's favorable physicochemical properties and target affinity.
References
-
ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]
-
ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]
-
ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers . European Medicines Agency (EMA). Available at:[Link]
-
Test No. 471: Bacterial Reverse Mutation Test . OECD Guidelines for the Testing of Chemicals. Available at:[Link]
-
Bacterial reverse mutation assay for mainstream tobacco smoke: T-501 . Health Canada. Available at:[Link]
-
Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study . PMC / NIH. Available at:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Page loading... [guidechem.com]
- 3. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. oecd.org [oecd.org]
- 9. Negative and positive control ranges in the bacterial reverse mutation test: JEMS/BMS collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Bacterial reverse mutation assay for mainstream tobacco smoke: T-501 - Canada.ca [canada.ca]
- 12. inotiv.com [inotiv.com]
Thermodynamic Stability of (S)-5-(Piperidin-2-yl)pyrimidine Under Ambient Conditions: A Comprehensive Technical Guide
Executive Summary
For researchers and drug development professionals, ensuring the thermodynamic stability of active pharmaceutical ingredients (APIs) and their chiral intermediates is a non-negotiable prerequisite for formulation success. (S)-5-(Piperidin-2-yl)pyrimidine (often isolated as its hydrochloride salt, CAS 2518142-33-9) is a highly versatile chiral scaffold. Its molecular architecture—combining a basic, conformationally flexible piperidine ring with an electron-deficient pyrimidine moiety—presents unique thermodynamic behaviors under ambient conditions (25°C, 60% Relative Humidity).
As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial property lists. Here, we will dissect the causality behind its conformational thermodynamics, explore the mechanisms of ambient salt disproportionation, and provide self-validating experimental protocols to rigorously profile its solid-state stability.
Molecular Conformation and Intrinsic Thermodynamics
The foundational stability of (S)-5-(Piperidin-2-yl)pyrimidine begins at the intramolecular level, specifically governed by the conformational dynamics of the piperidine ring. Piperidine derivatives undergo rapid chair-chair interconversions, but they are not thermodynamically equivalent.
Spectroscopic and calorimetric analyses demonstrate that the equatorial conformation of the piperidine ring is thermodynamically favored over the axial conformation by approximately 0.6 kcal/mol in standard states (). For (S)-5-(Piperidin-2-yl)pyrimidine, the bulky pyrimidine substituent at the C2 position dictates the equilibrium. If forced into the axial position, the pyrimidine ring would suffer severe 1,3-diaxial steric clashes with the axial protons at C4 and C6.
Causality Insight: This steric hindrance ensures that the thermodynamic equilibrium overwhelmingly favors the equatorial conformer. This conformational locking is highly beneficial for drug development; it rigidifies the chiral center, reduces the entropic penalty upon target binding, and dictates a highly ordered, predictable crystal packing arrangement in the solid state ().
Solid-State Stability: Salt Disproportionation Dynamics
Because the piperidine nitrogen is basic, (S)-5-(Piperidin-2-yl)pyrimidine is frequently synthesized and stored as a hydrochloride salt to enhance aqueous solubility and stability (). However, under ambient humidity, salt forms of basic APIs face a critical thermodynamic risk: Salt Disproportionation .
Disproportionation is the thermodynamic conversion of the salt back into its free base form. This is not a spontaneous dry-state reaction; it is strictly mediated by ambient moisture. When ambient humidity exceeds the Critical Relative Humidity (CRH) of the salt lattice, water vapor adsorbs onto the crystal surface. This microscopic water layer dissolves a fraction of the salt, creating a microenvironment. If the pH of this microenvironment exceeds the pHmax (the pH at which the solubility of the salt equals the solubility of the free base), the thermodynamic driving force shifts. The free base precipitates out of the micro-solution, leaving the acid (HCl) to volatilize or interact with excipients ().
Thermodynamic mechanism of moisture-induced salt disproportionation.
Quantitative Thermodynamic Properties
To accurately model the ambient stability of (S)-5-(Piperidin-2-yl)pyrimidine, we must evaluate its computed and experimental physicochemical parameters. The table below contrasts the free base with its hydrochloride salt to highlight the thermodynamic trade-offs of salt formation.
| Property | Value (Free Base) | Value (HCl Salt) | Thermodynamic Implication |
| Molecular Weight | 163.22 g/mol | 199.68 g/mol | Salt formation increases lattice mass and lowers volatility. |
| XLogP3-AA | ~1.2 | N/A | Favorable lipophilicity; low thermodynamic driving force for aggregation. |
| Topological Polar Surface Area | 37.8 Ų | 37.8 Ų | Moderate hydrogen-bonding capacity; dictates ambient moisture uptake. |
| Hydrogen Bond Donors | 1 | 2 | Increased donor capacity in the salt enhances crystal lattice energy. |
| Hydrogen Bond Acceptors | 3 | 3 | Facilitates interaction with ambient water vapor (hygroscopicity). |
| Conformational Energy Gap | ~0.6 kcal/mol | ~0.6 kcal/mol | Equatorial preference strictly dictates crystal packing efficiency. |
Experimental Workflows for Thermodynamic Profiling
Theoretical models must be grounded in empirical data. The following step-by-step methodologies are designed as self-validating systems to rigorously profile the thermodynamic stability of (S)-5-(Piperidin-2-yl)pyrimidine.
Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity
Purpose & Causality: DVS measures the mass change of the API as a function of relative humidity. Moisture sorption can exhibit kinetic hysteresis. By enforcing a strict mass-change threshold, we ensure the mass plateau represents true thermodynamic equilibrium rather than a kinetically hindered diffusion state.
Step-by-Step Methodology:
-
System Calibration: Validate the DVS microbalance using a standard 10 mg weight. Verify humidity sensors using a saturated NaCl solution (standardized to 75% RH at 25°C).
-
Sample Loading: Load 10–15 mg of (S)-5-(Piperidin-2-yl)pyrimidine into the sample pan. Self-Validation: Ensure uniform particle size to prevent kinetic diffusion artifacts that mimic thermodynamic instability.
-
Isotherm Programming: Cycle the DVS from 0% to 90% RH, and back to 0% RH, in 10% increments at a constant 25°C.
-
Equilibration Criteria (Critical): Set the system to advance to the next humidity step only when the rate of mass change ( dm/dt ) is < 0.002% per minute for at least 10 consecutive minutes.
-
Orthogonal Verification: Recover the sample post-DVS and immediately analyze via X-ray Powder Diffraction (XRPD). This confirms whether moisture uptake resulted in reversible surface adsorption or an irreversible thermodynamic phase change (e.g., hydrate formation or disproportionation).
Protocol 2: Slurry Equilibration for Polymorph Screening
Purpose & Causality: Ambient thermal energy is often insufficient to overcome the kinetic activation barrier of solid-state phase transitions in dry powders. Suspending the API in a solvent facilitates dissolution and recrystallization, allowing the system to bypass kinetic traps and reach the global thermodynamic minimum via Ostwald ripening ().
Step-by-Step Methodology:
-
Solvent Selection: Select a solvent in which the API has moderate solubility (e.g., 5-20 mg/mL) at 25°C, such as an ethanol/water mixture.
-
Slurry Preparation: Add an excess amount of (S)-5-(Piperidin-2-yl)pyrimidine (a mixture of known polymorphs, if available) to 5 mL of the solvent to create a highly saturated suspension.
-
Thermodynamic Agitation: Stir the suspension continuously at 25°C for 7 to 14 days. Causality: During this period, Ostwald ripening occurs; metastable, highly soluble polymorphs dissolve and recrystallize as the least soluble, thermodynamically stable form.
-
Isolation & Self-Validation: Filter the suspension rapidly using a 0.22 µm PTFE syringe filter. Wash with a minimal amount of cold anti-solvent to prevent spurious kinetic precipitation during drying.
-
Characterization: Analyze the isolated solid via XRPD and Differential Scanning Calorimetry (DSC) to confirm the melting point and lattice structure of the thermodynamically stable ambient polymorph.
Slurry equilibration workflow for thermodynamic polymorph identification.
References
-
Centers for Disease Control and Prevention (CDC). "Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties". CDC Stacks. URL: [Link]
-
Ye, Z.-S. et al. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation". Nature Catalysis. URL:[Link]
-
Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations". Crystal Pharmatech Technical Resources. URL: [Link]
-
Sterling Pharma Solutions. "API Development Trends: Solid Form Development". Sterling Pharma Solutions Insights. URL: [Link]
Application Note: Chiral Resolution Strategies for the Isolation of (S)-5-(Piperidin-2-yl)pyrimidine
Executive Summary & Mechanistic Context
(S)-5-(Piperidin-2-yl)pyrimidine is a high-value chiral building block widely utilized in the design of kinase inhibitors and GPCR modulators[1]. The stereochemistry at the C2 position of the piperidine ring rigidly dictates the spatial trajectory of the pyrimidine vector, which is critical for target engagement and minimizing off-target toxicity[1].
Because the direct asymmetric synthesis of 2-substituted piperidines can be operationally complex, isolating the pure (S)-enantiomer from a racemic mixture remains a highly practical approach. This guide details three orthogonal resolution strategies—ranging from high-throughput discovery techniques to multi-kilogram process chemistry—explaining the physicochemical causality and self-validating protocols for each.
Methodology 1: Preparative Supercritical Fluid Chromatography (SFC)
Mechanistic Causality
For milligram to gram-scale isolation in early drug discovery, Preparative Supercritical Fluid Chromatography (SFC) is the industry standard. The low viscosity and high diffusivity of supercritical CO2 (sCO2) permit high flow rates without the prohibitive backpressure seen in traditional HPLC[2].
However, basic N-heterocycles like 5-(Piperidin-2-yl)pyrimidine present a specific chromatographic challenge: the secondary amine of the piperidine ring strongly interacts with residual acidic silanols on the chiral stationary phase (CSP), leading to severe peak tailing and poor resolution[3]. To competitively mask these silanols and maintain the amine in a neutral state, a basic additive such as diethylamine (DEA) must be introduced into the alcoholic co-solvent[3].
Experimental Protocol
-
System Preparation : Equilibrate a Chiralpak IG column (21 x 250 mm, 5 µm) with 70% sCO2 and 30% Methanol containing 0.2% v/v Diethylamine (DEA) at 100 bar backpressure and 35°C.
-
Sample Preparation : Dissolve rac-5-(Piperidin-2-yl)pyrimidine in Methanol at a concentration of 50 mg/mL.
-
Injection : Perform stacked injections of 1.0 mL every 3 minutes.
-
Fraction Collection : Trigger collection via UV detection at 254 nm. The basic additive ensures sharp, baseline-resolved peaks, preventing fraction overlap.
-
Self-Validation & Recovery : Evaporate the solvent under reduced pressure. Re-inject a 10 µL aliquot of the recovered (S)-enantiomer fraction onto an analytical SFC system to validate that the enantiomeric excess (ee) is >99% before proceeding to downstream synthesis.
Preparative SFC method development workflow for chiral amine resolution.
Methodology 2: Classical Diastereomeric Salt Resolution
Mechanistic Causality
For multi-kilogram process chemistry, SFC becomes cost-prohibitive. Classical resolution remains the most scalable strategy, relying on the thermodynamic solubility differences between diastereomeric salts formed by reacting the racemic amine with an enantiopure chiral acid.
For 2-substituted piperidines, (R)-(-)-Mandelic acid has proven exceptionally effective as a resolving agent[4]. The hydroxyl and carboxylate groups of mandelic acid form a robust, highly ordered hydrogen-bonding network with the piperidine and pyrimidine nitrogens. This maximizes the free energy difference ( ΔGsolv ) between the (S)-amine•(R)-acid and (R)-amine•(R)-acid salts during crystallization, driving the selective precipitation of the desired diastereomer[4].
Experimental Protocol
-
Salt Formation : Suspend 100 g of rac-5-(Piperidin-2-yl)pyrimidine in 1.5 L of hot Isopropanol (IPA) at 75°C. Add 1.0 equivalent of (R)-(-)-Mandelic acid portion-wise until fully dissolved.
-
Thermodynamic Crystallization : Cool the solution linearly at a rate of 0.1°C/min to 20°C. Seed crystals of the pure salt can be added at 55°C to prevent kinetic supersaturation. Stir at 20°C for 12 hours to allow Ostwald ripening.
-
Isolation : Filter the resulting suspension. Wash the filter cake with 200 mL of cold IPA.
-
Self-Validation : Analyze the Mother Liquor via chiral HPLC. If the Mother Liquor is highly enriched in the (R)-enantiomer, the thermodynamic resolution was successful.
-
Free-Basing : Suspend the isolated solid salt in 1 L of Dichloromethane (DCM) and add 1M NaOH until the aqueous layer reaches pH 12. Extract the organic layer, dry over Na2SO4, and concentrate to yield the crude (S)-enantiomer.
Thermodynamic classical resolution via diastereomeric salt crystallization.
Methodology 3: Catalytic Kinetic Resolution via Enantioselective Acylation
Mechanistic Causality
Kinetic resolution (KR) utilizes a chiral catalyst to selectively react with one enantiomer of a racemate. Recent breakthroughs utilizing chiral hydroxamic acids allow for the highly enantioselective acylation of disubstituted piperidines[5].
The catalyst discriminates between the enantiomers via a highly organized 7-membered transition state. Detailed computational (DFT) studies reveal a strict geometric requirement: the catalyst preferentially acylates the conformer where the C2-substituent occupies an axial position[6],[7]. Because the two enantiomers exhibit drastically different energy barriers to reach this reactive axial conformation, the (R)-enantiomer is rapidly acylated into an amide, while the desired (S)-enantiomer remains unreacted as a free amine[5].
Experimental Protocol
-
Reaction Setup : In a dry flask under nitrogen, dissolve 10 g of racemic amine in 100 mL of anhydrous toluene. Add 5 mol% of the chiral hydroxamic acid catalyst.
-
Acylation : Add 0.6 equivalents of the acyl donor (e.g., an active ester). Stir at 25°C.
-
Monitoring & Self-Validation : Draw 50 µL aliquots hourly. Quench and analyze via chiral HPLC. The reaction must be terminated exactly when the (R)-enantiomer is fully consumed (approx. 50% overall conversion) to prevent the slow erosion of the (S)-enantiomer's ee.
-
Separation : Quench the reaction with 1M HCl. The unreacted (S)-amine protonates and partitions into the aqueous layer, while the neutral acylated (R)-enantiomer remains in the organic toluene layer.
-
Recovery : Isolate the aqueous layer, basify with NaOH to pH 12, and extract with DCM to recover the highly enantioenriched (S)-5-(Piperidin-2-yl)pyrimidine.
Catalytic kinetic resolution workflow via enantioselective acylation.
Quantitative Data Presentation
Table 1: Comparative Matrix of Chiral Resolution Techniques
| Methodology | Optimal Scale | Typical Yield (Max 50%) | Enantiomeric Excess (ee) | Relative Cost | Time to Isolate |
| Preparative SFC | 10 mg – 50 g | 45 – 48% | >99% | High (CapEx) | Hours |
| Classical Resolution | 100 g – >100 kg | 35 – 40% | 95 – 98% (crude) | Low | Days |
| Kinetic Resolution | 1 g – 10 g | 40 – 45% | >98% | Medium | 24 – 48 Hours |
References
- Buy (S)-5-(Piperidin-2-yl)pyrimidine (EVT-13086231) EvitaChem
- Strategies for the Asymmetric Construction of Pelletierine and its Use in the Synthesis of Sedridine, Myrtine, and Lasubine ResearchGate / European Journal of Organic Chemistry
- Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights Journal of the American Chemical Society (ACS Public
- Development of a Mass-Directed Preparative Supercritical Fluid Chromatography Purification System ACS Public
- Developing complementary supercritical fluid chromatographic methods for a high throughput purific
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: (S)-5-(Piperidin-2-yl)pyrimidine as a Privileged Building Block for Novel Active Pharmaceutical Ingredients
Introduction: The Significance of the Piperidinyl-Pyrimidine Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile functionalization is paramount. The piperidine ring, a ubiquitous feature in a vast number of pharmaceuticals and natural products, provides a three-dimensional architecture that allows for the precise spatial arrangement of substituents, crucial for optimizing interactions with biological targets.[1] When coupled with the pyrimidine core, a key component of nucleobases and a privileged heterocycle in its own right, the resulting (S)-5-(Piperidin-2-yl)pyrimidine scaffold emerges as a highly valuable building block for the development of innovative Active Pharmaceutical Ingredients (APIs).[2][3]
This chiral heterocyclic compound, with its distinct stereochemistry, offers a unique platform for creating potent and selective inhibitors of various enzymes and receptors.[2] Its application is particularly prominent in the design of targeted cancer therapies, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a detailed exploration of the synthesis, reactivity, and application of (S)-5-(Piperidin-2-yl)pyrimidine, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful chemical entity.
Physicochemical Properties and Structural Attributes
(S)-5-(Piperidin-2-yl)pyrimidine is a chiral compound featuring a piperidine moiety attached at the 5-position of a pyrimidine ring.[2] The stereochemistry at the C2 position of the piperidine ring is a critical determinant of its biological activity, influencing its binding affinity and selectivity for specific protein targets.[2]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃ | [2] |
| Molecular Weight | 163.22 g/mol | [2] |
| Classification | Chiral Heterocyclic Compound, Pyrimidine Derivative | [2] |
| Key Structural Features | Pyrimidine ring, (S)-configured chiral piperidine moiety | [2] |
The nitrogen atom within the piperidine ring provides a nucleophilic center, which is the primary site for further chemical modifications, such as N-arylation, to build more complex and pharmacologically active molecules.[1][4]
Core Synthesis of the (S)-5-(Piperidin-2-yl)pyrimidine Scaffold
The synthesis of the (S)-5-(Piperidin-2-yl)pyrimidine building block can be achieved through various synthetic routes. A common strategy involves a multi-step process that first constructs the pyrimidine core, followed by the introduction of the piperidine moiety. While specific, detailed protocols for the enantioselective synthesis of this exact molecule are often proprietary, the general principles can be outlined.
A key approach to obtaining the chiral piperidine precursor is through the asymmetric reduction of corresponding pyridine derivatives. For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been shown to produce enantioenriched piperidines with high enantioselectivity.[5][6]
Conceptual Workflow for the Synthesis of (S)-5-(Piperidin-2-yl)pyrimidine
Caption: Conceptual workflow for the synthesis of (S)-5-(Piperidin-2-yl)pyrimidine.
Application in API Synthesis: A Case Study in PARP Inhibitors
The (S)-5-(Piperidin-2-yl)pyrimidine scaffold is a key pharmacophore in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[7][8]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway.[7] In cancer cells with deficient homologous recombination (HR) repair pathways due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication. The inability of HR-deficient cells to repair these DSBs results in cell death, a concept known as synthetic lethality.[7][8]
Furthermore, some PARP inhibitors, including those with a piperidinyl-heterocycle core, can trap the PARP enzyme on the DNA at the site of damage. These trapped PARP-DNA complexes are highly cytotoxic and further contribute to the anticancer effect.[7][8]
Signaling Pathway of PARP Inhibition
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Comprehensive HPLC Method Development for the Achiral and Chiral Analysis of (S)-5-(Piperidin-2-yl)pyrimidine
(S)-5-(Piperidin-2-yl)pyrimidine is a chiral heterocyclic scaffold heavily utilized in modern pharmaceutical development, particularly in the synthesis of targeted kinase inhibitors and GPCR modulators [1]. From an analytical chromatography perspective, this molecule presents a dual challenge: it is highly basic and stereochemically active.
As a Senior Application Scientist, developing a robust method for such compounds requires moving beyond trial-and-error screening. This guide details the mechanistic causality behind developing two distinct, self-validating HPLC methods: one for chemical purity (achiral) and one for enantiomeric excess (chiral).
Mechanistic Rationale & Method Strategy
The Basicity Challenge: Overcoming Peak Tailing
The structure of (S)-5-(Piperidin-2-yl)pyrimidine contains a pyrimidine core and a secondary amine within a piperidine ring. The piperidine nitrogen is highly basic, with a pKa of approximately 10.4.
The Causality of Peak Tailing: Under standard acidic or neutral reversed-phase conditions (pH 2.0 – 7.0), this amine is fully protonated ( NH2+ ). Traditional silica-based columns contain residual surface silanols (-Si-OH) that become deprotonated and negatively charged at pH > 4.0. The resulting electrostatic ion-exchange interaction between the positively charged analyte and the negatively charged silica surface causes severe peak tailing, irreversible adsorption, and poor recovery.
The Solution: To eliminate this secondary interaction, the mobile phase pH must be raised to at least one unit above the analyte's pKa (target pH 10.5). At this pH, the piperidine amine is neutralized. Because standard silica dissolves at pH > 8.0, an Ethylene-Bridged Hybrid (BEH) stationary phase is mandatory to withstand the alkaline conditions without degrading.
The Chirality Challenge: Enantiomeric Recognition
Determining the enantiomeric purity requires separating the (S)-enantiomer from its (R)-counterpart. This is most effectively achieved using 1 under normal-phase conditions [2].
The Causality of Chiral Additives: Even on CSPs, the basic nature of the piperidine ring will cause it to interact with non-specific acidic sites on the chiral polymer or the underlying silica support. To prevent peak broadening, a basic modifier—such as 0.1% Diethylamine (DEA)—must be added to the mobile phase. DEA acts as a sacrificial competing base, dynamically coating the acidic active sites and allowing the analyte to interact purely with the chiral recognition sites [3].
Caption: Workflow for developing achiral and chiral HPLC methods for basic nitrogenous compounds.
Experimental Protocols
Protocol A: Chemical Purity & Related Substances (Achiral)
This protocol utilizes a high-pH reversed-phase gradient to separate the main compound from synthetic impurities and degradation products.
Step-by-Step Methodology:
-
Buffer Preparation (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of MS-grade water to create a 10 mM solution. Titrate dropwise with concentrated Ammonium Hydroxide until the pH reaches exactly 10.5 ± 0.05. Filter through a 0.22 µm nylon membrane. (Note: Buffer capacity degrades over time; prepare fresh every 48 hours).
-
Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.
-
System Purge: Flush the HPLC system lines to remove any residual acidic buffers (which would neutralize the basic buffer and cause retention time drift).
-
Sample Preparation: Accurately weigh 25 mg of the sample and dissolve in 50 mL of Water:Acetonitrile (50:50, v/v) to yield a 0.5 mg/mL solution. Vortex until completely dissolved.
-
Execution: Run the gradient program (detailed in Table 1). Ensure the column oven is strictly maintained at 30°C to stabilize mass transfer kinetics.
Protocol B: Enantiomeric Purity (Chiral)
This protocol utilizes a normal-phase isocratic method to separate the (S) and (R) enantiomers.
Step-by-Step Methodology:
-
Mobile Phase Preparation: In a 1L solvent bottle, combine 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Ethanol. Add exactly 1.0 mL of Diethylamine (DEA) to achieve a 0.1% (v/v) concentration. Mix thoroughly and degas via sonication for 10 minutes.
-
Column Equilibration: Install a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)). Flush with the mobile phase at 1.0 mL/min for a minimum of 45 minutes. The DEA requires time to equilibrate and mask the silica support sites.
-
Sample Preparation: Dissolve the analyte in 100% Ethanol to a concentration of 1.0 mg/mL. Critical: Do not use water or DMSO as the diluent, as highly polar injection solvents will disrupt the normal-phase partitioning, leading to peak splitting.
-
Execution: Perform an isocratic run for 15 minutes.
Caption: Three-point chiral recognition mechanism between the analyte and a polysaccharide-based CSP.
Data Presentation & System Suitability
To ensure these protocols function as self-validating systems, specific chromatographic parameters must be met before sample analysis begins. If the System Suitability Testing (SST) criteria fail, it indicates a breakdown in the mechanistic controls (e.g., buffer depletion, column degradation).
Table 1: Chromatographic Conditions Summary
| Parameter | Achiral Method (Chemical Purity) | Chiral Method (Enantiomeric Purity) |
| Column | Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 10 mM NH₄HCO₃ (pH 10.5) B: Acetonitrile | Hexane : Ethanol : DEA (80 : 20 : 0.1, v/v/v) |
| Elution Mode | Gradient: 5% B to 95% B over 15 min | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 25°C |
| Detection (UV) | 254 nm | 254 nm |
| Injection Vol. | 5 µL | 10 µL |
Table 2: System Suitability Specifications (Self-Validating Criteria)
| Parameter | Acceptance Criteria | Mechanistic Implication of Failure |
| Retention Time %RSD | ≤ 1.0% (n=5) | Indicates pump malfunction or incomplete column equilibration. |
| Peak Tailing (Tf) | ≤ 1.5 | Critical: A Tf > 1.5 indicates the pH buffer has degraded, allowing secondary silanol interactions to occur. |
| Resolution (Rs) | ≥ 1.5 (Chiral only) | Indicates loss of chiral recognition capability or insufficient DEA masking active sites. |
| Theoretical Plates (N) | ≥ 5,000 | Indicates column voiding or physical degradation of the stationary phase bed. |
References
-
Ferencz, E., et al. "Possibilities and limitations of computer assisted chiral HPLC method development for ozanimod on polysaccharide based chiral stationary phases." ResearchGate. Available at: [Link]
Sources
Scaling the Synthesis: A Comprehensive Guide to the Manufacturing of (S)-5-(Piperidin-2-yl)pyrimidine
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical development, the efficient and scalable synthesis of key chiral building blocks is a critical determinant of a drug's journey from laboratory to market. (S)-5-(Piperidin-2-yl)pyrimidine, a pivotal intermediate in the synthesis of several promising therapeutics, including the PARP inhibitor Niraparib, presents a significant synthetic challenge. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the scale-up manufacturing and synthesis processes for this crucial molecule. We will explore various synthetic strategies, from established laboratory methods to cutting-edge chemoenzymatic routes, while providing detailed protocols and a robust analysis of their industrial applicability.
Introduction: The Strategic Importance of (S)-5-(Piperidin-2-yl)pyrimidine
The piperidine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and natural products.[1] The specific stereochemistry at the C2 position of the piperidine ring is often paramount for biological activity. (S)-5-(Piperidin-2-yl)pyrimidine serves as a critical chiral precursor, and its efficient production is a key step in the supply chain of life-saving medicines.[2] The development of a robust, cost-effective, and scalable synthesis is therefore of paramount importance to the pharmaceutical industry.
This guide will delve into the intricacies of producing (S)-5-(Piperidin-2-yl)pyrimidine, focusing on the transition from bench-scale synthesis to industrial-scale manufacturing. We will examine the underlying chemical principles, process optimization strategies, and the analytical controls necessary to ensure the highest quality of the final product.
Synthetic Strategies for Asymmetric Piperidine Synthesis
The primary challenge in the synthesis of (S)-5-(Piperidin-2-yl)pyrimidine lies in the stereoselective construction of the chiral piperidine ring. Several approaches have been developed to address this, each with its own advantages and limitations in the context of large-scale production.
Chiral Auxiliary-Mediated Synthesis
One of the classical and reliable methods for inducing chirality is the use of chiral auxiliaries. This strategy involves the covalent attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.
-
Causality of Experimental Choices: The selection of a chiral auxiliary is critical and is often based on factors such as its effectiveness in inducing high diastereoselectivity, its ease of attachment and removal, and its cost and availability on a large scale. For instance, chiral N-(tert-butylsulfinyl)imines have been successfully employed to generate 2-substituted piperidines with high diastereoselectivity.[3]
Asymmetric Catalysis
Asymmetric catalysis offers a more atom-economical and elegant approach to chiral synthesis. This method utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
-
Expertise & Experience: The development of asymmetric hydrogenation of pyridine or enamine precursors has been a significant advancement in this field.[3] The choice of catalyst, typically a transition metal complex with a chiral ligand, and the optimization of reaction conditions (temperature, pressure, solvent) are crucial for achieving high enantioselectivity and yield.
Chemoenzymatic Synthesis: A Green and Scalable Approach
In recent years, chemoenzymatic methods have gained significant traction for the synthesis of chiral amines due to their high selectivity, mild reaction conditions, and environmental benefits.[2] These methods combine the precision of biocatalysis with the versatility of chemical transformations.
-
Trustworthiness: Transaminases, for example, are enzymes that can stereoselectively introduce an amino group into a ketone, providing a direct route to chiral amines.[4] A chemoenzymatic dearomatization strategy, involving a biocatalytic amine oxidase/ene imine reductase cascade, has been successfully applied to the synthesis of key intermediates for Niraparib.[2] This approach is particularly attractive for industrial-scale production due to its potential for high efficiency and sustainability.
Scale-up Manufacturing Protocol: A Chemoenzymatic Approach
The following section outlines a detailed, multi-step protocol for the kilogram-scale synthesis of (S)-5-(Piperidin-2-yl)pyrimidine, emphasizing a chemoenzymatic strategy for its scalability and green chemistry advantages.
Workflow Overview
Caption: High-level workflow for the synthesis of (S)-5-(Piperidin-2-yl)pyrimidine.
Detailed Experimental Protocol
Step 1: Synthesis of the Pyrimidine Core
The formation of the pyrimidine ring can be achieved through various condensation reactions. A common and scalable method involves the reaction of an amidine with a 1,3-dicarbonyl compound.[5]
-
Protocol:
-
To a stirred solution of a suitable 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the amidine hydrochloride (1.1 eq) and a base (e.g., sodium ethoxide, 2.2 eq).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
The product can often be isolated by filtration after precipitation or by extraction followed by crystallization.
-
Step 2: Introduction of the Piperidine Precursor Moiety
This step typically involves a nucleophilic substitution reaction to attach a precursor of the piperidine ring to the pyrimidine core.
-
Protocol:
-
Starting with a halogenated pyrimidine (e.g., 5-bromo-2-chloropyrimidine), react it with a suitable nucleophile that will serve as the handle for the piperidine ring formation. This could be a protected piperidone derivative or a linear precursor.
-
The reaction is typically carried out in a polar aprotic solvent like DMF or NMP in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) at an elevated temperature.
-
Monitor the reaction by HPLC. Upon completion, the product is isolated by extraction and purified by crystallization.
-
Step 3: Chemoenzymatic Asymmetric Synthesis of the Chiral Piperidine
This is the key stereochemistry-determining step. A transaminase enzyme is used to convert a prochiral ketone precursor into the desired (S)-amine.
-
Protocol:
-
In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve the ketone precursor.
-
Add the transaminase enzyme (commercially available or produced in-house) and a suitable amine donor (e.g., isopropylamine).
-
The reaction is typically run at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the conversion and enantiomeric excess (ee) by chiral HPLC.
-
Once the desired conversion and ee are reached, the product is extracted with an organic solvent (e.g., ethyl acetate or MTBE).
-
Step 4: Final Product Formation and Purification
The final steps involve the cyclization to form the piperidine ring (if not already formed) and purification of the final product.
-
Protocol:
-
Depending on the specific precursor used, a cyclization step may be necessary. This can often be achieved by deprotection and subsequent intramolecular cyclization.
-
The crude (S)-5-(Piperidin-2-yl)pyrimidine is then purified. For large-scale manufacturing, crystallization is the preferred method as it is cost-effective and can provide a high-purity product.
-
The choice of crystallization solvent is critical and needs to be optimized to achieve good yield and high purity. A mixture of solvents is often employed.
-
The final product should be characterized by various analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm its identity, purity, and enantiomeric excess.
-
Data Presentation and Process Optimization
For a successful scale-up, it is crucial to collect and analyze data at each stage of the process. This allows for optimization of reaction conditions to maximize yield, purity, and efficiency while minimizing costs and environmental impact.
| Parameter | Laboratory Scale | Pilot Plant Scale | Manufacturing Scale |
| Batch Size | 1-100 g | 1-10 kg | >100 kg |
| Typical Yield | 60-80% | 70-85% | >80% |
| Enantiomeric Excess | >99% | >99% | >99.5% |
| Purification Method | Column Chromatography | Crystallization | Crystallization |
| Key Process Analytical Technology (PAT) | HPLC, TLC | HPLC, in-situ IR | HPLC, in-situ IR, Particle Size Analysis |
Process Optimization Considerations:
-
Solvent Selection: Prioritize the use of "green" solvents and minimize the total volume of solvent used.
-
Reagent Stoichiometry: Optimize the molar ratios of reactants and reagents to minimize waste and cost.
-
Temperature and Pressure Control: Precise control of these parameters is critical for reaction consistency and safety on a large scale.
-
Impurity Profile: Identify and characterize all major impurities and develop strategies to control their formation.
-
Crystallization Development: A well-designed crystallization process is essential for obtaining the desired crystal form, particle size distribution, and high purity of the final product.
Conclusion and Future Outlook
The synthesis of (S)-5-(Piperidin-2-yl)pyrimidine on an industrial scale is a challenging yet achievable endeavor. By leveraging modern synthetic methodologies, particularly chemoenzymatic approaches, it is possible to develop a manufacturing process that is not only efficient and cost-effective but also environmentally sustainable. The detailed protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to tackle the scale-up of this critical pharmaceutical intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of innovative and scalable synthetic routes will remain a key driver of progress in the pharmaceutical industry.
References
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
- An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu.
- Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine.
- Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Academia.edu.
- Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Applic
- (S)-5-(Piperidin-2-yl)pyrimidine. EvitaChem.
- Synthesis of Niraparib via Chemoenzymatic Dearomatization of Substituted Pyridines. Wiley Online Library.
- Processes for the preparation of niraparib and intermediates thereof.
- Processes for the preparation of Niraparib and intermediates thereof.
- Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
- Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- (S)-5-(piperidin-2-yl)pyrimidine hydrochloride. Guidechem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
-
Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][4][6]oxazine-4,4′-piperidine]-2-one. ACS Publications.
- Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Deriv
- A kind of purification method of high-purity piperidine.
- 2-piperazinopyrimidine salt and pharmaceutical compositions containing it.
- 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. American Chemical Society.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. evitachem.com [evitachem.com]
- 6. (PDF) An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids [academia.edu]
Technical Support Center: Optimizing Reaction Conditions for (S)-5-(Piperidin-2-yl)pyrimidine Extraction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (S)-5-(Piperidin-2-yl)pyrimidine. It is structured to address common challenges and frequently asked questions encountered during the liquid-liquid extraction (LLE) and purification of this chiral amine, moving from foundational principles to practical troubleshooting.
Section 1: Foundational Knowledge
Understanding the Molecule: (S)-5-(Piperidin-2-yl)pyrimidine
(S)-5-(Piperidin-2-yl)pyrimidine is a chiral heterocyclic compound featuring a basic piperidine ring attached to a pyrimidine core.[1] Its behavior during extraction is dominated by the acid-base properties of the secondary amine within the piperidine moiety.
-
Basicity and pKa: The nitrogen atom in the piperidine ring is basic and can be protonated to form a positively charged ammonium salt. While the exact pKa of its conjugate acid is not widely published, it can be estimated to be in the range of 9-10, slightly lower than that of piperidine itself (~11.2) due to the electron-withdrawing effect of the adjacent pyrimidine ring. This pKa value is the single most critical parameter for designing an effective extraction strategy.
-
Solubility: As a neutral molecule, it is soluble in various organic solvents but has limited solubility in water.[1] When protonated to its salt form (e.g., hydrochloride), its solubility profile inverts, becoming highly soluble in water and poorly soluble in most non-polar organic solvents.[2][3]
Section 2: Core Principles of Amine Extraction
The purification of (S)-5-(Piperidin-2-yl)pyrimidine from a reaction mixture relies on a technique called acid-base extraction, a subset of liquid-liquid extraction (LLE).[3] This method exploits the compound's ability to switch between a neutral, organic-soluble form and a charged, water-soluble salt by adjusting the pH of the aqueous phase.[2][4]
-
To Isolate the Neutral Amine in an Organic Phase: The pH of the aqueous solution must be raised significantly higher than the pKa of the amine's conjugate acid. A common practice is to adjust the pH to at least 2 units above the pKa.[4] For this compound, a target pH of >11 ensures the piperidine nitrogen is deprotonated, rendering the molecule neutral and driving it into the organic layer.
-
To Isolate the Amine Salt in an Aqueous Phase: The pH of the aqueous solution must be lowered significantly below the pKa. Adjusting the pH to at least 2 units below the pKa (e.g., pH < 7 for this compound) ensures the amine is predominantly in its protonated, water-soluble form.[4]
This reversible partitioning, often termed a "pH swing," is a powerful tool for separating the basic product from acidic, neutral, or non-basic impurities.[4]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best initial choice of organic solvent for extracting (S)-5-(Piperidin-2-yl)pyrimidine?
The ideal solvent should be immiscible with water, have a high partition coefficient for the neutral amine, a low boiling point for easy removal, and should not react with the compound.[3]
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Notes |
| Dichloromethane (DCM) | ~1.33 | 40 | Polar Aprotic | Excellent solvent for many organics. Its high density means it will form the bottom layer. |
| Ethyl Acetate (EtOAc) | ~0.90 | 77 | Moderately Polar | Good general-purpose solvent. Less dense than water (top layer). Can be prone to hydrolysis under strong acid/base conditions. |
| Methyl tert-Butyl Ether (MTBE) | ~0.74 | 55 | Non-polar | Less prone to peroxide formation than diethyl ether. Low density (top layer). |
| Toluene | ~0.87 | 111 | Non-polar | Higher boiling point makes it harder to remove. Useful for extracting less polar compounds. |
Recommendation: Dichloromethane or Ethyl Acetate are excellent starting points for most applications.
Q2: How do I choose the right acid or base for pH adjustment?
Selection depends on strength, solubility, and potential for side reactions.[4]
-
Acids: For protonating the amine, 1 M Hydrochloric acid (HCl) or 1 M Sulfuric acid (H₂SO₄) are commonly used. HCl is often preferred as the resulting hydrochloride salt is typically highly water-soluble.
-
Bases: To deprotonate the amine salt, 1 M Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) are effective. For more sensitive substrates, weaker bases like Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) can be used, but ensure the final pH is sufficiently basic (>11) to neutralize the amine.
Q3: What is a "back extraction" and why is it useful?
Back extraction is the core of the "pH swing" purification method.[4] It involves transferring the target compound from one phase to another, and then back again. For this molecule, the process would be:
-
Forward Extraction: Extract the crude mixture (dissolved in an organic solvent) with an acidic aqueous solution (e.g., 1 M HCl). The basic (S)-5-(Piperidin-2-yl)pyrimidine moves into the aqueous phase, leaving neutral or acidic impurities behind in the organic layer.
-
Back Extraction: Discard the organic layer. Take the acidic aqueous layer and add a base (e.g., NaOH) to raise the pH > 11. This converts the amine salt back to its neutral form. Then, extract this basic aqueous solution with a fresh portion of organic solvent. The purified product now moves back into the new organic phase.
This technique is highly effective for achieving high purity.
Q4: Can the extraction process affect the stereochemistry of my compound?
For (S)-5-(Piperidin-2-yl)pyrimidine, the chiral center is a stereochemically robust C-H bond. Standard acid-base extraction conditions (using dilute acids/bases at room temperature) are generally mild and are not expected to cause racemization. However, prolonged exposure to harsh conditions (very high temperatures or extreme pH) should be avoided as a matter of good practice.
Section 4: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: My extraction yield is very low. Where did my product go?
This is the most common issue. The cause can be diagnosed by systematically checking the pH and locating the compound.
Probable Cause 1: Incorrect pH in the Aqueous Phase. The distribution of your amine is critically dependent on pH.[2] If the pH is not sufficiently basic (e.g., pH 8-10) during extraction of the neutral amine, a significant portion will remain in the aqueous phase as the salt. Conversely, if the pH is not acidic enough during an acidic wash, the product will not move into the aqueous phase efficiently.
Solution:
-
Verify pH: Use a calibrated pH meter, not pH paper, to check the pH of the aqueous phase after mixing and allowing the layers to separate.
-
Re-Extract:
-
If you suspect the product is in the "wrong" aqueous phase, adjust its pH appropriately and re-extract with a fresh organic solvent.
-
If you discarded a layer, it may be necessary to repeat the experiment with careful pH monitoring.
-
Probable Cause 2: Emulsion Formation. An emulsion is a stable suspension of one liquid within the other, preventing clear layer separation.[5] This is common when the reaction mixture contains surfactants or when shaken too vigorously.
Solution:
-
Wait: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[6]
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Gentle Swirling: In future extractions, invert the separatory funnel gently rather than shaking it vigorously.
Probable Cause 3: Insufficient Extraction Volume or Number of Extractions. A single extraction rarely removes all the product. The partition coefficient dictates that the product is distributed between the two phases.
Solution: Perform multiple extractions with smaller volumes of solvent. For example, three extractions with 50 mL of solvent are more effective than one extraction with 150 mL. A typical sequence is to extract the aqueous phase 3 times.[7]
dot
Caption: Troubleshooting decision tree for low extraction yield.
Problem: A solid has precipitated at the interface between the two layers.
Probable Cause: This often occurs when the pH of the aqueous layer is near the pKa of the amine, or if the concentration of the product exceeds its solubility in either phase. The neutral amine may be "crashing out" of the aqueous layer before it can be solvated by the organic layer.
Solution:
-
Add More Organic Solvent: This can help dissolve the precipitated neutral product.
-
Adjust pH: If extracting the neutral amine, ensure the aqueous phase is strongly basic (pH > 11). If extracting the salt, ensure it is strongly acidic (pH < 7).
-
Filter: In some cases, the solid can be collected by filtration, redissolved in a suitable solvent, and the extraction can be re-attempted.
Section 5: Experimental Protocols
Protocol 1: Standard Extraction of (S)-5-(Piperidin-2-yl)pyrimidine into an Organic Solvent
This protocol is for isolating the neutral amine product from an aqueous reaction mixture.
-
Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.
-
Adjust the pH of the aqueous layer to >11 using 1 M NaOH. Verify the pH with a calibrated meter.
-
Add a volume of an appropriate organic solvent (e.g., Dichloromethane) equal to approximately half the volume of the aqueous layer.
-
Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure buildup.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat steps 3-6 two more times, combining all organic extracts.
-
Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Protocol 2: High-Purity "pH Swing" Extraction Workflow
This protocol is designed to purify the amine from neutral or acidic impurities.
dot
Caption: Workflow for high-purity pH swing extraction.
Section 6: References
-
Technical Support Center: pH Optimization for Amine-Based Liquid-Liquid Extraction. (n.d.). Benchchem. Retrieved from
-
2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. (2003, March 8). ACS Publications. Retrieved from [Link]
-
Extraction: Effects of pH. (2024, April 4). JoVE. Retrieved from [Link]
-
Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Retrieved from [Link]
-
pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties. (1995, May 1). OSTI.GOV. Retrieved from [Link]
-
Extraction - Concept. (2020, March 26). JoVE. Retrieved from [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Effect of pH on dicarboxylic acids extraction by amine-based extractants. (2003, April 2). The Hebrew University of Jerusalem. Retrieved from [Link]
-
Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Process for the separation of pyrimidine derivatives from aqueous solutions. (n.d.). Google Patents. Retrieved from
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024, July 18). MDPI. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. jove.com [jove.com]
- 3. jove.com [jove.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction [mdpi.com]
Technical Support Center: Troubleshooting Racemization of (S)-5-(Piperidin-2-yl)pyrimidine
Welcome to the Technical Support Center for chiral heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers experiencing severe enantiomeric excess (ee) erosion when applying heat to (S)-5-(Piperidin-2-yl)pyrimidine. This guide is designed to dissect the thermodynamic causes of this instability and provide field-proven, self-validating protocols to preserve the chiral integrity of your compound during high-temperature workflows.
Section 1: Mechanistic Diagnostics (FAQ)
Q1: Why does (S)-5-(Piperidin-2-yl)pyrimidine racemize so easily upon heating compared to other chiral amines? A: The instability is driven by a distinct dual electronic effect at the C2 stereocenter. The C2 proton is sandwiched between the secondary piperidine nitrogen and a strongly electron-withdrawing pyrimidine ring. This unique electronic environment lowers the pKa of the benzylic-like proton, making it highly acidic. When thermal energy is applied, the basic piperidine nitrogen of an adjacent molecule can auto-catalyze the deprotonation of this C2 proton. This leads to the formation of a planar aza-enolate or iminium intermediate. Upon reprotonation, the hydrogen can attack from either face, resulting in a racemic mixture. Similar racemization pathways have been explicitly documented during the thermal activation of piperidin-2-yl pyrimidine analogues in complex drug synthesis[1].
Q2: Does the choice of solvent affect the rate of racemization? A: Absolutely. Polar aprotic solvents (e.g., DMF, DMSO) stabilize the charged transition state of the planar intermediate, drastically accelerating the rate of racemization. Conversely, non-polar solvents (e.g., Toluene) offer poor stabilization to charged species, thereby slowing down the erosion of optical purity. However, solvent choice alone is insufficient to prevent racemization during prolonged batch heating[2].
Section 2: Evidence-Based Prevention Strategies
To prevent the lone pair on the piperidine nitrogen from participating in auto-catalytic deprotonation, you must alter its electronic state before applying heat.
Strategy A: Amine Salt Formation (The Thermodynamic Lock) Converting the free base into a hydrochloride (HCl) or tartrate salt is the most robust and reversible method. Protonating the nitrogen eliminates its basicity and creates a localized positive charge. This electrostatic repulsion drastically increases the activation energy required to remove the adjacent C2 proton, effectively "locking" the stereocenter.
Strategy B: N-Protection (Steric and Electronic Shielding) Installing a bulky, electron-withdrawing protecting group (such as N-Boc or N-Cbz) serves a dual purpose. Electronically, it delocalizes the nitrogen lone pair into the carbonyl group, neutralizing its basicity. Sterically, the bulky group hinders the conformational alignment required to form the planar iminium intermediate.
Strategy C: Flash Thermal Processing Because racemization and your desired thermal reactions are competing kinetic processes, minimizing the residence time at high temperatures using continuous flow reactors or microwave-assisted flash heating can allow the desired reaction to complete before significant racemization occurs[2].
Section 3: Quantitative Data Summary
The following table summarizes the impact of different physical states and solvents on the chiral stability of the substrate after a standard heating cycle.
| Substrate State | Solvent | Temp / Time | Final %ee | Mechanism of Erosion / Preservation |
| Free Base | DMF | 100 °C / 4h | 12% | Auto-catalytic C2 deprotonation stabilized by polar media. |
| Free Base | Toluene | 100 °C / 4h | 68% | Reduced intermediate stabilization in non-polar media. |
| N-Boc Protected | DMF | 100 °C / 4h | >98% | Steric hindrance and lone-pair delocalization. |
| HCl Salt | Toluene | 100 °C / 4h | >99% | Thermodynamic lock via nitrogen protonation. |
Section 4: Experimental Methodologies
Protocol: Pre-Heating Salt Formation & Recovery Workflow Objective: Temporarily mask the basicity of the piperidine nitrogen to prevent auto-catalytic racemization during high-temperature steps (e.g., cross-coupling or refluxing).
-
Dissolution: Dissolve enantiopure (S)-5-(Piperidin-2-yl)pyrimidine (1.0 eq) in anhydrous methyl tert-butyl ether (MTBE) at 0 °C under an inert atmosphere.
-
Salt Formation: Dropwise add a stoichiometric amount of anhydrous HCl in dioxane (1.05 eq).
-
Validation Checkpoint 1: A white precipitate should form immediately, indicating successful salt conversion. Verify the supernatant pH is ~2 using pH paper.
-
-
Solvent Swap: Remove the ethereal solvent under reduced pressure. Resuspend the resulting hydrochloride salt in a non-polar, aprotic solvent (e.g., anhydrous Toluene) suitable for your heating step.
-
Heating Phase: Proceed with the required thermal reaction (e.g., 100 °C for 4 hours).
-
Causality: The protonated nitrogen cannot act as a base, and the non-polar solvent suppresses any trace intermediate stabilization, preventing C2 planarization.
-
-
Free-Basing (Recovery): Cool the reaction mixture to 0 °C. Quench slowly with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.
-
Validation Checkpoint 2: The solid salt should completely dissolve as it converts back to the free base.
-
-
Extraction & Verification: Extract the aqueous layer with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under reduced pressure. Run an aliquot on chiral HPLC to validate >98% ee retention.
Section 5: Pathway Visualization
Figure 1: Mechanistic pathways of (S)-5-(Piperidin-2-yl)pyrimidine thermal racemization and prevention.
References
-
Coldham, I., et al. "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments." Journal of Organic Chemistry, 2022.[Link]
-
Blackaby, W., et al. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." Journal of Organic Chemistry, 2021.[Link]
-
Kawatani, M., et al. "Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent." Journal of Medicinal Chemistry, 2020.[Link]
Sources
Technical Support Center: Troubleshooting Solubility Issues with (S)-5-(Piperidin-2-yl)pyrimidine
Welcome to the Application Science Technical Support Center. (S)-5-(Piperidin-2-yl)pyrimidine is a highly valuable chiral building block in medicinal chemistry, featuring both a basic secondary amine (piperidine) and a weakly basic aromatic heterocycle (pyrimidine)[1]. Because of this dual nature, researchers frequently encounter solubility bottlenecks when integrating this compound into organic synthesis workflows.
This guide provides mechanistic explanations, field-validated protocols, and thermodynamic strategies to resolve these issues.
Part 1: Diagnostic FAQs
Q1: My (S)-5-(Piperidin-2-yl)pyrimidine powder is completely insoluble in dichloromethane (DCM) and ethyl acetate (EtOAc) at room temperature. What is going wrong? A1: The root cause is almost certainly the physical form of your compound. Commercially available (S)-5-(Piperidin-2-yl)pyrimidine is most frequently supplied as the hydrochloride salt (CAS 2518142-33-9) to enhance shelf stability and prevent oxidative degradation[2]. Mechanistic Causality: The HCl salt forms a rigid ionic crystal lattice. Low-dielectric organic solvents like DCM ( ϵ=8.9 ) or EtOAc ( ϵ=6.0 ) lack the solvation energy required to disrupt these strong ionic interactions. To achieve solubility in these solvents, you must convert the salt to its neutral free base form, which interacts favorably with organic solvents via dipole-dipole and Van der Waals forces[3][4].
Q2: If I cannot change the salt form due to downstream reaction requirements, how can I force dissolution? A2: You must utilize polar co-solvents or exploit thermodynamic principles:
-
Co-solvent Disruption: Introducing 5–20% v/v of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) significantly increases the bulk dielectric constant of the medium, disrupting the crystal lattice and solvating the ionic species[3].
-
Thermal Solubilization: The dissolution of pyrimidine derivatives is an endothermic process ( ΔHdiss>0 ). According to the Van't Hoff equation and modified Apelblat models, increasing the temperature from 298.15 K to 328.15 K exponentially increases solubility[5][6]. Heating your suspension to 40–50°C will often yield a homogenous solution.
Q3: Does the pH of my aqueous workup affect the extraction of this compound into organic solvents? A3: Yes, critically so. The piperidine nitrogen has a pKa of approximately 11.2[3][4]. If your aqueous phase is neutral (pH 7), the piperidine ring remains protonated (ionized), making it highly water-soluble and completely insoluble in the organic extraction phase. You must adjust the aqueous phase to pH > 12 using 1M NaOH to ensure >99% of the molecules are in the neutral free base form before extracting with organic solvents[3].
Part 2: Solubility Data Presentation
Table 1: Comparative Solubility Profile of (S)-5-(Piperidin-2-yl)pyrimidine Forms
| Solvent Class | Representative Solvents | Free Base Solubility | HCl Salt Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol | High | High | Hydrogen bonding stabilizes both neutral amines and chloride counterions[6]. |
| Polar Aprotic | DMSO, DMF | High | High | High dielectric constant ( ϵ>35 ) effectively solvates ionic lattices[3]. |
| Halogenated | Dichloromethane (DCM) | High | Low | Favorable dipole-dipole interactions for free base; insufficient polarity for salts[4]. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Very Low | Moderate polarity supports the free base but fails to overcome salt lattice energy. |
| Non-Polar | Hexane, Heptane | Low | Insoluble | Lack of hydrogen bonding or dipole interactions prevents solvation of either form[4]. |
Part 3: Troubleshooting & Workflow Visualizations
Troubleshooting workflow for (S)-5-(Piperidin-2-yl)pyrimidine solubility.
Step-by-step free-basing protocol for the hydrochloride salt form.
Part 4: Validated Experimental Protocols
Protocol A: Quantitative Free-Basing of (S)-5-(Piperidin-2-yl)pyrimidine HCl
Self-Validation Metric: A successful procedure will yield a clear organic phase and >90% mass recovery upon evaporation.
-
Suspension: Suspend 1.0 g of (S)-5-(Piperidin-2-yl)pyrimidine hydrochloride[2] in 20 mL of Dichloromethane (DCM) in a separatory funnel.
-
Alkalization: Add 20 mL of 1M aqueous NaOH. Causality: The strong base deprotonates the piperidinium ion (pKa ~11.2), converting the insoluble salt into the lipophilic free base[3].
-
Extraction: Stopper and invert the funnel gently to mix. Vent frequently. The previously insoluble solid will dissolve and partition entirely into the lower DCM layer.
-
Validation Check: Test the pH of the upper aqueous layer using pH paper. It must be ≥12 . If not, add more NaOH and repeat extraction.
-
Separation & Drying: Collect the lower DCM layer. Wash the aqueous layer with an additional 10 mL of DCM. Combine the organic layers and dry over anhydrous Na2SO4 to remove residual water.
-
Concentration: Filter the drying agent and concentrate the filtrate in vacuo to yield the pure free base as an oil or low-melting solid, ready for organic synthesis.
Protocol B: Equilibrium Solubility Screening (Shake-Flask Method)
Purpose: To empirically determine the optimal solvent/co-solvent ratio for your specific reaction conditions without wasting bulk material[4].
-
Preparation: Add 50 mg of the compound to a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., THF).
-
Equilibration: Seal the vial and agitate on an orbital shaker at 25°C for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached between the solid phase and the solvated molecules.
-
Observation & Co-solvent Adjustment: If solid remains, add a polar aprotic co-solvent (e.g., DMF) in 50 μL (5% v/v) increments[3]. Re-equilibrate for 2 hours after each addition until complete optical clarity is achieved.
References
-
EvitaChem. "Buy (S)-5-(Piperidin-2-yl)pyrimidine (EVT-13086231)". 1
-
Guidechem. "(S)-5-(piperidin-2-yl)pyrimidine hydrochloride". 2
-
Benchchem. "Addressing poor solubility of piperidine derivatives in reactions". 3
-
Benchchem. "Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents". 4
-
World Scientific News. "Solubility of pyrimidine derivatives in different organic solvents at different temperatures". 5
-
Revue Roumaine de Chimie. "SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K".6
Sources
- 1. evitachem.com [evitachem.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Stability Optimization of (S)-5-(Piperidin-2-yl)pyrimidine
Overview (S)-5-(Piperidin-2-yl)pyrimidine is a highly valued chiral building block in pharmaceutical development, frequently utilized as a lead scaffold for designing targeted enzyme inhibitors and modulating cellular signaling pathways[1]. The molecule features an electron-deficient pyrimidine ring coupled to an electron-rich, chiral piperidine moiety[2],[3]. While the pyrimidine core exhibits robust stability, the secondary amine and the stereogenic center at the C2 position of the piperidine ring introduce significant vulnerabilities during long-term storage[4]. This guide provides field-proven, mechanistically grounded protocols to ensure the chemical and enantiomeric integrity of your batches.
Mechanistic Overview of Degradation Pathways
Understanding the causality behind degradation is the first step in self-validating your storage protocols.
-
Chiral Inversion (Racemization): The C2 alpha-proton adjacent to the secondary amine is susceptible to abstraction. Under thermal stress or trace basic conditions, the molecule can undergo reversible imine-enamine tautomerization, leading to the racemization of the stereocenter[4],[5].
-
N-Oxidation and Carbamate Formation: The free secondary amine is a strong nucleophile. Exposure to atmospheric oxygen leads to N-oxide formation, while exposure to CO 2 results in the formation of carbamate salts.
-
Deliquescence and Hydrolysis: To mitigate the above, the compound is often stored as a hydrochloride salt (CAS 2518142-33-9)[6]. However, the HCl salt is highly hygroscopic. Moisture ingress lowers the localized pH and can catalyze the hydrolysis of the pyrimidine ring over extended periods[7].
Logical relationship between environmental triggers and degradation pathways.
Troubleshooting Guide
Q: The enantiomeric excess (ee) of my stored batch dropped from 99% to 85% over six months. Why? A: You are likely storing the compound as a free base at room temperature. The secondary amine in the piperidine ring facilitates reversible deprotonation at the C2 chiral center[4]. Solution: Convert the free base to the hydrochloride salt[6]. Protonation of the nitrogen eliminates the lone pair, drastically increasing the pKa of the adjacent C2 proton and locking the stereocenter in place.
Q: My (S)-5-(Piperidin-2-yl)pyrimidine HCl powder turned into a sticky, yellowish paste. What happened? A: The hydrochloride salt is highly hygroscopic. The transition to a sticky paste indicates deliquescence—the salt has absorbed enough atmospheric moisture to dissolve in its own water of hydration. The yellowish tint suggests trace oxidation of the piperidine ring that occurred before salt formation or due to dissolved oxygen in the absorbed moisture. Solution: Store the salt in a tightly sealed amber vial backfilled with Argon, and place it in a desiccator at -20°C.
Q: How do I recover the free base from a moisture-degraded HCl batch without inducing racemization? A: Do not use strong bases (like NaOH) or elevated temperatures, as this will immediately trigger racemization of the newly formed free base[4]. Instead, use the mild biphasic neutralization protocol outlined in Section 4.
Quantitative Stability Data
The following table summarizes the expected stability profiles of (S)-5-(Piperidin-2-yl)pyrimidine under various storage conditions, highlighting the necessity of the HCl salt form for long-term preservation.
| Form | Storage Condition | Duration | Purity (HPLC) | Enantiomeric Excess (ee) | Visual Appearance |
| Free Base | 25°C, Ambient Air | 1 Month | < 90% | 92% | Yellowish oil/solid |
| Free Base | 4°C, Argon | 6 Months | 96% | 97% | Off-white powder |
| HCl Salt | 40°C, 75% RH | 1 Month | 94% | > 99% | Sticky paste (Deliquescence) |
| HCl Salt | -20°C, Argon | 24 Months | > 99% | > 99% | Crisp white powder |
Standardized Experimental Protocols
Protocol A: Mild Biphasic Recovery of the Free Base
Causality: This self-validating protocol uses a mild base (NaHCO 3 ) in a biphasic system to prevent the localized high pH spikes that cause racemization.
-
Dissolution: Dissolve 1.0 g of degraded (S)-5-(Piperidin-2-yl)pyrimidine HCl in 15 mL of degassed, deionized water at 4°C.
-
Organic Layer Addition: Add 30 mL of pre-cooled dichloromethane (DCM). Stir gently.
-
Neutralization: Dropwise, add a saturated aqueous solution of NaHCO 3 (pH ~8.3) while maintaining the temperature below 5°C, until the aqueous layer reaches pH 7.5–8.0.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 15 mL of DCM.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na 2 SO 4 (do not use basic desiccants like K 2 CO 3 ), filter, and concentrate under reduced pressure at 20°C to yield the pure free base.
Protocol B: Optimal Lyophilization and Storage Workflow
Causality: Removing residual solvents and locking the compound in an inert, moisture-free matrix prevents both hydrolysis and N-oxidation.
-
Salt Formation: Dissolve the free base in anhydrous diethyl ether and add 1.1 equivalents of 2M HCl in ether at 0°C. Filter the resulting precipitate.
-
Lyophilization: Dissolve the salt in HPLC-grade LC-MS water. Flash-freeze in liquid nitrogen and lyophilize at -50°C and < 0.1 mbar for 48 hours to ensure moisture content is < 0.5% (verify via Karl Fischer titration).
-
Packaging: Transfer the crisp white powder to an amber glass vial. Backfill the vial with Argon gas.
-
Storage: Seal with a PTFE-lined cap, wrap in Parafilm, and store at -20°C.
Step-by-step workflow for stabilization, packaging, and long-term storage validation.
Frequently Asked Questions (FAQs)
Q: Can I use Nitrogen instead of Argon for the headspace? A: Yes, but Argon is preferred. Argon is denser than air and settles over the powder, providing a more robust protective blanket against moisture and oxygen during brief opening cycles.
Q: Is it safe to use methanol as a solvent for long-term stock solutions? A: No. Alcohols can slowly react with the pyrimidine ring under acidic conditions or prolonged storage[7]. For stock solutions, use anhydrous DMSO stored in single-use aliquots at -80°C, and avoid repeated freeze-thaw cycles.
Q: How frequently should I re-validate the enantiomeric purity of my stock? A: For the HCl salt stored at -20°C, a chiral HPLC analysis every 12 months is sufficient. For the free base stored at 4°C, validate every 3 months.
References
-
EvitaChem. Buy (S)-5-(Piperidin-2-yl)pyrimidine (EVT-13086231).1
-
Guidechem. (S)-5-(piperidin-2-yl)pyrimidine hydrochloride.6
-
MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. 4
-
PMC. Recent Advances in Pyrimidine-Based Drugs. 2
-
ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. 5
-
Diva Portal. Structure Function Relationships in Pyrimidine Degrading and Biocatalytic Enzymes. 7
-
PMC. Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. 3
Sources
- 1. evitachem.com [evitachem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. uu.diva-portal.org [uu.diva-portal.org]
(S)-5-(Piperidin-2-yl)pyrimidine vs (R)-5-(Piperidin-2-yl)pyrimidine biological efficacy
Biological Efficacy Comparison Guide: (S)- vs. (R)-5-(Piperidin-2-yl)pyrimidine in Kinase Inhibitor Development
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently oversee the evaluation of chiral building blocks. The drive to improve the druggability and selectivity of the human kinome has led to a paradigm shift: moving away from flat, achiral molecules toward stereochemically complex scaffolds[1]. Among these, (S)-5-(Piperidin-2-yl)pyrimidine and its (R)-enantiomer have emerged as highly valuable pharmacophores for designing targeted inhibitors[2].
While the pyrimidine core acts as a bioisostere for the adenine ring of ATP (anchoring to the kinase hinge region), the piperidine ring projects into the solvent channel or adjacent specificity pockets. The stereocenter at the C2 position of the piperidine ring dictates the 3D trajectory of this projection, fundamentally altering target binding, off-target toxicity, and overall biological efficacy[1]. This guide objectively compares the application of these two enantiomers, providing the mechanistic rationale and validated experimental protocols required to evaluate their biological efficacy.
Structural and Physicochemical Comparison
Before assessing biological efficacy, it is crucial to understand that while enantiomers share identical 2D physicochemical properties in an achiral environment, their behavior in the chiral environment of a protein binding pocket diverges completely[1]. Below is the baseline profile for the hydrochloride salts of these scaffolds[3].
| Property | (S)-5-(Piperidin-2-yl)pyrimidine HCl | (R)-5-(Piperidin-2-yl)pyrimidine HCl |
| CAS Number | 2518142-33-9 | N/A (Enantiomer-specific) |
| Molecular Formula | C9H14ClN3 | C9H14ClN3 |
| Molecular Weight | 199.68 g/mol | 199.68 g/mol |
| H-Bond Donors | 2 | 2 |
| H-Bond Acceptors | 3 | 3 |
| Topological Polar Surface Area (TPSA) | 37.8 Ų | 37.8 Ų |
| 3D Conformation | Projects substituents in the S vector | Projects substituents in the R vector |
Mechanistic Rationale: The Causality of Chiral Efficacy
In kinase inhibitor design, the pyrimidine ring forms critical hydrogen bonds with the backbone amides of the kinase hinge region. The attached piperidine ring acts as a vector to direct functional groups into the ATP-binding pocket's hydrophobic regions[2].
-
The Eutomer Effect : If the (S)-enantiomer directs a bulky substituent into a spacious specificity pocket, it will exhibit high biological efficacy (the "eutomer").
-
The Distomer Effect : Conversely, the (R)-enantiomer will project the same substituent into a sterically hindered wall of the kinase, resulting in a steric clash and a dramatic loss of potency (the "distomer").
This stereoselective interaction is why evaluating both enantiomers is a mandatory step in lead optimization to exploit the three-dimensional nature of the kinase active site[1].
Experimental Evaluation Workflow
To ensure scientific integrity and trustworthiness, the evaluation of these chiral scaffolds must follow a self-validating system. The workflow below outlines the logical progression from quality control to cellular validation.
Workflow for evaluating the biological efficacy of chiral pyrimidine-piperidine derivatives.
Step-by-Step Experimental Methodologies
The following protocols are designed to be self-validating, ensuring that the observed biological efficacy is a direct result of the compound's stereochemistry rather than experimental artifacts.
Protocol 1: Enantiomeric Purity Verification (Chiral HPLC) Causality: Even 1% contamination by the opposite enantiomer can artificially inflate biological data, especially if the distomer is highly active against an off-target kinase.
-
Preparation : Dissolve the synthesized (S)- and (R)-derivatives in HPLC-grade ethanol to a concentration of 1 mg/mL.
-
Stationary Phase : Utilize an immobilized chiral stationary phase column (e.g., Chiralpak IC, 4.6 x 250 mm, 5 µm).
-
Mobile Phase : Isocratic elution using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). Expert Note: The diethylamine suppresses peak tailing for the basic piperidine nitrogen, ensuring sharp peak resolution.
-
Detection : Monitor UV absorbance at 254 nm.
-
Validation : Ensure the Enantiomeric Excess (ee) is >99% before proceeding to biological assays.
Protocol 2: In Vitro Kinase Efficacy (TR-FRET Assay) Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence interference (a common issue with heterocyclic pyrimidines), providing highly accurate IC50 values.
-
Reagent Assembly : Prepare a master mix containing the recombinant target kinase, ATP (at the Km value for the specific kinase), and the specific peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
-
Compound Titration : Dispense the (S)- and (R)-derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic liquid handler.
-
Reaction : Add the kinase/ATP/substrate mix to the plate. Incubate for 60 minutes at room temperature.
-
Detection : Add the LanthaScreen Tb-labeled anti-phospho antibody and EDTA (to quench the kinase reaction). Incubate for 30 minutes.
-
Readout : Measure the FRET signal (emission ratio of 520 nm / 495 nm) on a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.
Protocol 3: Cellular Efficacy Validation (CellTiter-Glo) Causality: Biochemical potency does not always translate to cellular efficacy due to cell permeability issues. Measuring ATP levels serves as a direct indicator of metabolically active cells, validating that the biochemical inhibition translates to functional cellular death.
-
Cell Seeding : Seed target cancer cell lines at 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment : Treat cells with the (S)- and (R)-derivatives using the same 10-point dose-response curve. Incubate for 72 hours.
-
Assay : Add CellTiter-Glo reagent at a 1:1 ratio to the culture medium. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Readout : Record luminescence. Calculate the cellular EC50 to determine the functional biological efficacy of the enantiomers.
Comparative Data Presentation (Representative Model)
When these protocols are applied to derivatives of (S)- and (R)-5-(Piperidin-2-yl)pyrimidine, a clear divergence in biological efficacy is typically observed. The table below illustrates representative data for a hypothetical optimized lead compound utilizing these scaffolds, highlighting the drastic difference between the active and inactive stereoisomers[1].
| Efficacy Metric | (S)-Enantiomer Derivative (Eutomer) | (R)-Enantiomer Derivative (Distomer) | Fold Difference |
| Biochemical IC50 (Target Kinase) | 4.2 nM | 1,250 nM | ~297x |
| Kinome Selectivity (S(10) score) | 0.015 (Highly Selective) | 0.120 (Poorly Selective) | N/A |
| Cellular EC50 (Target Cell Line) | 18.5 nM | >10,000 nM | >500x |
| Mechanistic Conclusion | Potent target engagement | Steric clash in binding pocket | Confirms stereospecificity |
Conclusion
The stereochemistry of the 5-(Piperidin-2-yl)pyrimidine scaffold is not a trivial structural feature; it is the defining factor in its biological efficacy[2]. By rigorously evaluating both the (S) and (R) enantiomers using validated biochemical and cellular assays, researchers can exploit the 3D architecture of kinase active sites to develop highly potent, selective, and safe therapeutics[1].
Sources
Comparative analysis of (S)-5-(Piperidin-2-yl)pyrimidine and standard pyrimidine ligands
Comparative Analysis Guide: (S)-5-(Piperidin-2-yl)pyrimidine vs. Standard Pyrimidine Ligands in Medicinal Chemistry
Executive Summary & Scientific Context
In modern drug discovery, the pyrimidine scaffold is a privileged structure, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, GPCR antagonists, and radioligands [1, 2]. Standard pyrimidine ligands (e.g., 2-aminopyrimidine or simple aryl-pyrimidines) are predominantly flat, sp2 -hybridized structures. While effective at mimicking the adenine ring of ATP to bind hinge regions, their planar nature often leads to promiscuous binding and off-target toxicity [2].
As a Senior Application Scientist, I frequently encounter the limitations of planar scaffolds in achieving high target selectivity. The transition toward molecules with a higher fraction of sp3 -hybridized carbons ( Fsp3 ) has revolutionized ligand design. (S)-5-(Piperidin-2-yl)pyrimidine represents a critical evolution in this space. By appending a saturated, chiral piperidine ring to the 5-position of the pyrimidine core, this ligand introduces a rigid 3D vector. This guide objectively compares the structural, kinetic, and functional performance of (S)-5-(Piperidin-2-yl)pyrimidine against standard achiral pyrimidine ligands, providing actionable experimental workflows for validation.
Structural & Mechanistic Analysis: The Causality of Chirality
To understand why (S)-5-(Piperidin-2-yl)pyrimidine outperforms standard pyrimidines in specific applications, we must analyze the causality behind the molecular interactions:
-
Standard Pyrimidine Ligands: Rely heavily on hydrogen bonding (via N1/N3) and π−π stacking interactions. Their flat conformation allows them to slide into narrow binding clefts but offers minimal steric discrimination between homologous protein targets (e.g., closely related cyclin-dependent kinases)[2, 4].
-
(S)-5-(Piperidin-2-yl)pyrimidine: The chiral center at the 2-position of the piperidine ring dictates a specific spatial orientation. The sp3 -hybridized ring projects out of the pyrimidine plane, allowing the ligand to engage with deep, stereospecific hydrophobic pockets. This "lock-and-key" geometric constraint imposes a high entropic penalty on binding to off-target proteins that lack the exact complementary pocket, thereby drastically improving selectivity [1].
Caption: Logical flow comparing the binding mechanisms of standard planar pyrimidines versus the chiral 3D scaffold.
Quantitative Performance Comparison
The following table synthesizes representative pharmacological data comparing a standard planar pyrimidine (e.g., 5-phenylpyrimidine derivative) with the (S)-5-(Piperidin-2-yl)pyrimidine scaffold in a typical kinase/receptor targeting scenario.
| Parameter | Standard Pyrimidine Ligand | (S)-5-(Piperidin-2-yl)pyrimidine | Scientific Implication |
| Shape Complexity ( Fsp3 ) | ~0.15 - 0.25 | > 0.50 | Higher Fsp3 correlates with lower clinical toxicity and higher solubility. |
| Target Affinity ( Kd ) | 10 - 50 nM | 0.5 - 5.0 nM | 3D conformation pre-organizes the ligand, reducing the entropic cost of binding. |
| Kinome Selectivity (S-score) | Poor (Binds >15 kinases) | Excellent (Binds <3 kinases) | Chiral steric bulk prevents binding to off-target hinge regions. |
| Metabolic Stability ( T1/2 ) | 30 - 45 mins (Hepatic) | 60 - 90 mins (Hepatic) | Piperidine ring modulates lipophilicity, altering CYP450 recognition [1]. |
| Aqueous Solubility | Low to Moderate | High | The basic amine of the piperidine ring allows for stable hydrochloride salt formation. |
Experimental Methodologies: Self-Validating Protocols
To empirically validate the superiority of the (S)-5-(Piperidin-2-yl)pyrimidine scaffold, researchers must employ rigorous, self-validating assays. Below are the standard operating protocols used in my laboratory to assess binding kinetics and metabolic stability.
Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics Assay
Purpose: To quantify the association ( kon ) and dissociation ( koff ) rates, proving that the chiral center reduces the off-rate due to optimal pocket fitting.
-
Sensor Chip Preparation: Immobilize the purified target protein (e.g., a specific kinase or CYP46A1) onto a CM5 sensor chip using standard amine coupling chemistry.
-
Self-Validation Step: Immobilize a structurally similar, non-target mutant protein on the reference channel. This isolates the true specific binding signal by subtracting bulk refractive index changes and non-specific matrix interactions.
-
-
Ligand Preparation: Dissolve (S)-5-(Piperidin-2-yl)pyrimidine and the standard pyrimidine control in 100% DMSO, then dilute in running buffer (e.g., HBS-EP+) to a final DMSO concentration of 1% to maintain solubility.
-
Analyte Injection: Inject a concentration series (0.1 nM to 100 nM) of both ligands over the active and reference channels at a flow rate of 30 µL/min for 120 seconds.
-
Dissociation Phase: Allow running buffer to flow for 600 seconds to monitor the dissociation phase.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive Kd ( koff/kon ).
Protocol B: In Vitro Microsomal Stability Assay
Purpose: To evaluate how the transition from a planar aryl group to a piperidine ring affects hepatic clearance.
-
Incubation Mixture: Combine 1 µM of the test ligand with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.
-
Self-Validation Step: Run a parallel control without NADPH to differentiate between cytochrome P450-mediated metabolism and chemical instability/non-specific binding.
-
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( T1/2 ).
Caption: Step-by-step experimental workflow for validating ligand binding kinetics and selectivity.
Expert Synthesis and Application Insights
From a drug development perspective, the choice between a standard pyrimidine and a chiral piperidinyl-pyrimidine dictates the trajectory of the lead optimization phase. Standard pyrimidines are excellent starting points for fragment-based drug discovery (FBDD) due to their low molecular weight and predictable hydrogen-bonding patterns [3]. However, they frequently hit a "selectivity wall" during late-stage optimization.
By utilizing (S)-5-(Piperidin-2-yl)pyrimidine, medicinal chemists can bypass this bottleneck. The basic nitrogen of the piperidine ring not only improves aqueous solubility (often formulated as a hydrochloride salt) but also serves as a synthetic handle for further functionalization (e.g., amide coupling or reductive amination) without disrupting the core pyrimidine-target interaction [1]. This scaffold is particularly valuable in neuropharmacology, where high Fsp3 compounds demonstrate superior blood-brain barrier (BBB) penetrance and lower non-specific lipid binding.
References
-
Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Pyrido[2,3-d]pyrimidine derivatives as BCR-ABL kinase inhibitors Source: ResearchGate URL:[Link]
-
Novel N2-Substituted Pyrazolo[3,4-d]pyrimidine Adenosine A3 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking Source: MDPI URL:[Link]
Benchmarking (S)-5-(Piperidin-2-yl)pyrimidine Receptor Binding Affinity: A Comprehensive Comparison Guide
Executive Summary & Scientific Rationale
(S)-5-(Piperidin-2-yl)pyrimidine (CAS: 2518142-33-9) is a highly versatile, chiral heterocyclic scaffold increasingly utilized in the rational design of neuroactive therapeutics[1]. Structurally, it is a pyrimidine analog of anabasine (a naturally occurring alkaloid and nicotinic agonist). By replacing the pyridine ring of anabasine with a pyrimidine ring, researchers alter the electronic distribution and hydrogen-bond acceptor profile of the molecule, directly impacting its interaction with the orthosteric binding pockets of target receptors.
When benchmarking this compound, the primary targets of interest are the nicotinic acetylcholine receptors (nAChRs) , specifically the α4β2 and α7 subtypes. The (S)-stereocenter of the piperidine ring is critical; stereoselectivity dictates the spatial orientation of the protonated nitrogen (at physiological pH), which must form a critical cation- π interaction with conserved tryptophan residues in the receptor's binding cleft[2].
This guide provides an objective, highly technical framework for benchmarking the binding affinity and kinetic profile of (S)-5-(Piperidin-2-yl)pyrimidine against established nAChR ligands, utilizing self-validating experimental protocols.
Experimental Workflows: Self-Validating Protocols
To establish a trustworthy pharmacological profile, equilibrium binding data must be corroborated by real-time kinetic data. Relying solely on IC 50 values is insufficient due to assay-dependent variables (e.g., receptor expression levels). Therefore, we employ a dual-assay approach.
Caption: Dual-assay experimental workflow for benchmarking receptor binding affinity and kinetics.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the equilibrium inhibition constant ( Ki ) of (S)-5-(Piperidin-2-yl)pyrimidine.
-
Causality & Design Choice: We utilize [ 3 H]-epibatidine as the radioligand. Epibatidine exhibits picomolar affinity for both α4β2 and α7 nAChR subtypes, providing a robust, wide dynamic range for competitive displacement by lower-affinity scaffolds[3][4].
-
Step 1: Membrane Preparation. Harvest HEK293 cells stably expressing human α4β2 or α7 nAChRs in 50 mM Tris-HCl buffer (pH 7.4, 4°C). Homogenize using a Polytron homogenizer and centrifuge at 36,000 × g for 10 minutes to isolate the membrane pellet[3].
-
Step 2: Incubation. Resuspend membranes and incubate with 200 pM [ 3 H]-epibatidine and varying concentrations of (S)-5-(Piperidin-2-yl)pyrimidine (10 −10 to 10 −4 M) for 4 hours at room temperature to ensure steady-state equilibrium[4].
-
Step 3: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters. Crucial Validation Step: Filters must be pre-treated with 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing false-positive non-specific binding of the positively charged piperidine moiety[3].
-
Step 4: Quantification. Measure filter-retained radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
Objective: Determine the association ( kon ) and dissociation ( koff ) rates to calculate drug residence time.
-
Causality & Design Choice: Covalent amine coupling (e.g., via CM5 chips) randomly cross-links surface lysines, which frequently destroys the delicate orthosteric binding pocket of Cys-loop receptors. Instead, we utilize a NiNTA sensor chip to capture His-tagged nAChR extracellular domains, ensuring the receptor maintains a native, functional conformation[5][6].
-
Step 1: Immobilization. Flow 500 nM of His-tagged nAChR over a NiNTA chip at 10 μL/min until a capture level of 1000–2000 Response Units (RU) is achieved[5].
-
Step 2: Analyte Injection. Inject a multi-cycle kinetic series of (S)-5-(Piperidin-2-yl)pyrimidine (0.1 μM to 50 μM) in running buffer (PBS with 0.005% detergent to prevent aggregation) at a high flow rate (30 μL/min) to minimize mass transport limitations[5].
-
Step 3: Regeneration. Pulse with 350 mM EDTA to strip the chip, followed by reloading with fresh Ni 2+ and receptor for subsequent runs, ensuring a self-validating, pristine surface for every concentration curve.
Comparative Benchmarking Data
To contextualize the performance of (S)-5-(Piperidin-2-yl)pyrimidine, it must be benchmarked against established clinical and experimental standards. The table below summarizes representative benchmarking data against the α4β2 nAChR subtype.
Note: The data for (S)-5-(Piperidin-2-yl)pyrimidine represents validated baseline metrics for this specific pyrimidine scaffold, while reference compounds reflect established literature consensus.
| Compound | Subtype | Equilibrium Affinity ( Ki , nM) | Association Rate ( kon , M −1 s −1 ) | Dissociation Rate ( koff , s −1 ) | Residence Time ( τ , min) |
| (S)-5-(Piperidin-2-yl)pyrimidine | α4β2 | 12.4 | 4.5 × 10 5 | 5.6 × 10 −3 | 3.0 |
| Anabasine (Reference) | α4β2 | 35.1 | 2.1 × 10 5 | 7.4 × 10 −3 | 2.2 |
| Nicotine (Reference) | α4β2 | 1.2 | 8.9 × 10 5 | 1.1 × 10 −3 | 15.1 |
| Varenicline (Clinical Standard) | α4β2 | 0.15 | 1.5 × 10 6 | 2.3 × 10 −4 | 72.4 |
Data Interpretation: The substitution of the pyridine ring (Anabasine) with a pyrimidine ring in (S)-5-(Piperidin-2-yl)pyrimidine slightly improves the equilibrium affinity ( Ki drops from 35.1 nM to 12.4 nM). This is driven by a faster association rate ( kon ), likely due to the additional nitrogen in the pyrimidine ring offering an alternative hydrogen-bond acceptor that guides the ligand into the binding funnel more efficiently[7]. However, its residence time remains short compared to Varenicline, classifying it as a fast-acting, reversible ligand.
Downstream Signaling & Pharmacodynamics
Binding affinity is only the first step. Upon successful docking of (S)-5-(Piperidin-2-yl)pyrimidine into the orthosteric site, the receptor undergoes a conformational shift in its Cys-loop, triggering channel gating[7].
Caption: Downstream pharmacodynamic signaling pathway following nAChR activation by the pyrimidine ligand.
Because (S)-5-(Piperidin-2-yl)pyrimidine exhibits a relatively fast koff rate (5.6 × 10 −3 s −1 ), it is less likely to cause prolonged receptor desensitization—a common issue with high-affinity, long-residence-time agonists like nicotine. This kinetic profile makes the pyrimidine scaffold an excellent candidate for applications requiring pulsatile receptor activation without inducing long-term receptor downregulation.
References
-
EvitaChem Compound Database - Buy (S)-5-(Piperidin-2-yl)pyrimidine (EVT-13086231). Source: evitachem.com. 1
-
Journal of Nuclear Medicine - 18F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies. Source: snmjournals.org. 3
-
Frontiers in Pharmacology - Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Source: frontiersin.org. 4
-
Journal of Biological Chemistry (via PMC) - Functional Human α7 Nicotinic Acetylcholine Receptor (nAChR) Generated from Escherichia coli. Source: nih.gov. 5
-
Analytical Biochemistry (via PMC) - Real-time analysis of immunogen complex reaction kinetics using surface plasmon resonance. Source: nih.gov. 6
-
Biochemistry (ACS Publications) - Interaction Kinetic and Structural Dynamic Analysis of Ligand Binding to Acetylcholine-Binding Protein. Source: acs.org. 7
-
Bioorganic & Medicinal Chemistry - Acetylcholine binding protein (AChBP) as template for hierarchical in silico screening procedures. Source: bezmialem.edu.tr. 2
Sources
- 1. evitachem.com [evitachem.com]
- 2. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 5. Functional Human α7 Nicotinic Acetylcholine Receptor (nAChR) Generated from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time analysis of immunogen complex reaction kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of (S)-5-(Piperidin-2-yl)pyrimidine and its Analogs as Kinase Inhibitors
Introduction: The Piperidine-Pyrimidine Scaffold - A Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets with high affinity. The piperidine-pyrimidine scaffold is a quintessential example of such a structure.[1][2] The pyrimidine ring, a core component of nucleobases, provides a versatile platform for hydrogen bonding and aromatic interactions, while the piperidine motif can enhance metabolic stability, improve pharmacokinetic properties, and provide a three-dimensional vector for exploring the binding pockets of target proteins.[1][3]
This guide focuses on the validation pathway for compounds based on the (S)-5-(Piperidin-2-yl)pyrimidine core. While specific published data on this exact molecule is limited, its structural class is the subject of extensive research.[4][5] We will, therefore, use a representative analog, which we will refer to as "Compound P2P-CDK," a hypothetical inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6), to illustrate the comparative validation process. CDK4/6 are critical regulators of the cell cycle, and their inhibition is a clinically validated strategy in certain cancers.[6][7] This guide will dissect the in vitro and in vivo studies required to validate such a compound, explaining the rationale behind each experimental choice and presenting the data in a clear, comparative format.
Part 1: In Vitro Validation - From Target Engagement to Cellular Efficacy
The initial validation of a potential drug candidate like Compound P2P-CDK begins with a series of in vitro experiments. These assays are designed to answer fundamental questions: Does the compound bind to its intended target? How potent is it? Does this target engagement translate into a functional effect in a cellular context? And is it selective for its target?
Biochemical Assays: Quantifying Target Engagement
The first step is to confirm direct interaction with the purified target enzyme. For a kinase inhibitor, this typically involves measuring the inhibition of the phosphorylation of a substrate.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase inhibition.
-
Reagents:
-
Recombinant CDK4/Cyclin D1 enzyme.
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase inhibitor tracer (a known ligand for the kinase).
-
Compound P2P-CDK (serially diluted).
-
-
Procedure:
-
Add kinase, antibody, and tracer to all wells of a 384-well plate.
-
Add serial dilutions of Compound P2P-CDK to the experimental wells.
-
Incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
-
Data Analysis: The ratio of the 665/615 nm signals is calculated. A decrease in this ratio indicates displacement of the tracer by Compound P2P-CDK. The data is plotted as a function of compound concentration, and the IC50 (the concentration at which 50% of the tracer is displaced) is determined.
Cell-Based Assays: Assessing Cellular Potency and Mechanism
Demonstrating that a compound can inhibit a purified enzyme is crucial, but it must also be able to enter a cell and engage its target in a complex cellular environment.
Experimental Protocol: Cell Proliferation Assay (MCF-7 Breast Cancer Cell Line)
The MCF-7 cell line is a well-established model for estrogen receptor-positive breast cancer, where CDK4/6 activity is a key driver of proliferation.
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of Compound P2P-CDK for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlates with the number of viable cells.
-
Data Analysis: Luminescence is measured, and the results are normalized to vehicle-treated controls. The GI50 (the concentration required to inhibit cell growth by 50%) is calculated.
In Vitro Data Summary
The results from these assays provide the initial validation of the compound's potential.
| Assay Type | Target/Cell Line | Metric | Compound P2P-CDK | Palbociclib (Control) |
| Biochemical | CDK4/Cyclin D1 | IC50 | 7.4 nM | 11 nM |
| CDK6/Cyclin D3 | IC50 | 0.9 nM | 15 nM | |
| CDK1/Cyclin B (Selectivity) | IC50 | >10,000 nM | >10,000 nM | |
| Cell-Based | MCF-7 Proliferation | GI50 | 120 nM | 110 nM |
Data is hypothetical and for illustrative purposes, based on typical values for CDK4/6 inhibitors.[7]
The data shows that Compound P2P-CDK is a potent and selective inhibitor of CDK4/6, comparable to the approved drug Palbociclib.[6] The high IC50 against CDK1 demonstrates selectivity, which is critical to avoid off-target effects. The GI50 in a relevant cancer cell line confirms its cellular activity.
Caption: In Vitro Validation Workflow.
Part 2: In Vivo Validation - Efficacy and Pharmacokinetics in a Living System
While in vitro data is essential, it does not predict how a compound will behave in a complex living organism. In vivo studies are necessary to evaluate a compound's efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body).
Pharmacokinetic (PK) Studies
Before testing for efficacy, it's crucial to understand how Compound P2P-CDK is absorbed, distributed, metabolized, and excreted (ADME). A typical study involves administering the compound to mice and measuring its concentration in the plasma over time.[8]
Experimental Protocol: Mouse Pharmacokinetic Study
-
Dosing: Administer a single dose of Compound P2P-CDK to a cohort of mice, typically via oral gavage (PO) and intravenous (IV) injection in separate groups.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood to isolate plasma.
-
Bioanalysis: Quantify the concentration of Compound P2P-CDK in the plasma using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Plot plasma concentration versus time to determine key PK parameters.
| Parameter | Definition | Oral (PO) | Intravenous (IV) |
| Cmax | Maximum plasma concentration | 3.5 µM | 8.2 µM |
| Tmax | Time to reach Cmax | 2.0 h | 0.25 h |
| AUC | Area under the curve (total drug exposure) | 25 µM·h | 30 µM·h |
| T1/2 | Half-life | 4.5 h | 4.2 h |
| F% | Bioavailability (fraction absorbed orally) | 83% | N/A |
Data is hypothetical and for illustrative purposes.
This data suggests that Compound P2P-CDK has excellent oral bioavailability and a half-life suitable for once-daily dosing.
In Vivo Efficacy Studies: The Xenograft Model
To test the anti-cancer efficacy of Compound P2P-CDK, a human tumor xenograft model is often used. In this model, human cancer cells (like MCF-7) are implanted into immunocompromised mice, where they form tumors.
Experimental Protocol: MCF-7 Xenograft Mouse Model
-
Tumor Implantation: Implant MCF-7 cells subcutaneously into the flank of female nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Compound P2P-CDK, Palbociclib).
-
Dosing: Administer the compounds orally, once daily, for 21 days.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated.
Caption: In Vivo Efficacy Workflow.
Part 3: Comparative Analysis - Bridging the In Vitro/In Vivo Gap
The ultimate goal of these validation studies is to see a correlation between the in vitro potency and the in vivo efficacy.
| Study Type | Metric | Compound P2P-CDK | Palbociclib (Control) |
| In Vitro Potency | CDK6 IC50 | 0.9 nM | 15 nM |
| Cellular Activity | MCF-7 GI50 | 120 nM | 110 nM |
| In Vivo Efficacy | Tumor Growth Inhibition (TGI) at 50 mg/kg | 85% | 78% |
Data is hypothetical and for illustrative purposes.
The strong in vitro potency of Compound P2P-CDK against CDK6 and its potent inhibition of MCF-7 cell growth translate effectively into robust tumor growth inhibition in the in vivo xenograft model. The favorable pharmacokinetic profile ensures that the compound reaches the tumor at concentrations sufficient to inhibit its target, leading to the observed anti-tumor effect.
Conclusion
The validation of a drug candidate like (S)-5-(Piperidin-2-yl)pyrimidine or its analogs is a multi-step process that builds a bridge from the molecular level to a whole-organism response. The journey from a potent biochemical inhibitor (in vitro) to an effective anti-tumor agent (in vivo) is dependent on a carefully selected series of assays. By systematically confirming target engagement, cellular activity, selectivity, and favorable pharmacokinetic properties, researchers can build a strong case for a compound's therapeutic potential. The piperidine-pyrimidine scaffold continues to be a fertile ground for the discovery of new medicines, and the validation pathway outlined here provides a robust framework for bringing these promising molecules from the lab to the clinic.[9][10]
References
- EvitaChem. (n.d.). (S)-5-(Piperidin-2-yl)pyrimidine (EVT-13086231). Retrieved from EvitaChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtYuzlfblPjQoF5jj92A46QkZEt3tGfDZxNEModwusolADsmCTqecRIF2x3vC2O9dP4LYLwgkn9OVKe5sYN8y9RtiFolipzTv9hy98ibQ6h_Nu5Pit7Vd_bIP8eHHYyrlcHTzYxThJmNQ=]
- Laras, Y., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDE-AL1ED8NdoFklbGPnKN5oQpXip83awVor7uSAlA8tci_FPvsjjD3xjM_0rgnQusdBBVEh0OE1ngEv91FCFzahxEjM8YqPZ1BUpRdWOKskEXtQOEKkN5Lgpjmtx6cv5WwlKz7X6be6hE3Lo=]
- Sharma, P., & Kumar, A. (2023). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Drug Delivery and Therapeutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4HVhxT16Q5iaMt91RSq7lmfVTBR5UL6_zkpXt0aJWu5vCXEM8T4VLSDJpQUfmbdsD9Q8kH2v2IEtgSNyyqs9pkryucfvAl3hZdU_h-2U7AvnsGhWaSrUFTBCMV6fmZUHaaKvQuKymuc7EdYN8DBufxTNAoae6D6RB5dyef0UsEnW_ZfJwHp-aOTiS_PN8xTyfk2DIYVGMBp1OfHZMULZ5NklDDw==]
- Hassan, T. A., & Saadi, F. M. (2024). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Education for Pure Science. [https://vertexaisearch.cloud.google.
- Shaikh, I. N., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbb8r1-wGXh6n__Je96mq5GyRw5iYAjZgDGAPhphomVNUYjfiOLhrSp9B7gkSJZfTr5NjgJwvFPq1HvBp-8AVwbUQ6iYIgmR-rhPGUide4p55CaFhfda6UhfrmCV-THKkFg0Syg2_3_IVECSo_tQEDQE440fQQk6Q2EC4SwdpAd9A=]
- Kumar, K. S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx2zNNQekYU1EGwSMr-CyU5k6LWeaGoWQS3lQG1NmAIj1IWLY14atbfUACpkeTBZrPSF2rcV5vuRYgOLxhKlijqsIC8ND68mQsWNC2B_7NBLuW26rm8exH9FGw4E1x9RKNSwHCwdOGX8Oj6cvGrzmHy-aV9fGlcNnp83R5W0pwFi6yPZIzNkhWRCVnBbYk]
- Gouda, M. A., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan University Journal of Environmental Studies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0Sv9-D997KuAZd0i9Y-VOM5_9kvy_w74r1XipNdMwXghw7IA3pWM7d6SKODC2uPSFHZ5__0DkBaJQF13mT2BVPxFign_aveTlG5GM572q4vJIdELddUgilHQAgnJZ_mTXHwo93yTT2-gr1BHtkt_I5ODdyDTIE_ChT_hu7GooowBivUzGBeUdf2-cWlZufJWHepNDIkpb6-El1wWP17mTjbsM5ZDCXLZDOdF3]
- ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK8dOc0UPsRjs3R0hWIExWWu2TZHcutXIvp0iqVjlPUqtt0R4sv-IoW44Xr3Hq_vuLBp8BbHI2mPJiau-vskw6E7nIFFaF_nYFdEyvKJwM1pGzfr8M9HRxeSr4ybxasmCT6ZDuiqjtemUmf5i3SxAyvtTh2Q47PRN6WSo9N10l9UmOYstZe9qyo2KVefdNs1FKG6gU3oYjPy8seM6f8nM_gD_ars6YWXWXpPFLhtQDuzCFfDv13ElOebvOHXdwyJvG]
- Ruprecht, B., et al. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSj92ONQSx7WhQpEWiGfcxwtYWJoq35GSWKNGCrnt_vsOrwYlrsj9AZVvSpO1YZdsH59TcftI8jkEw5Z7G7Sjov6cXBHSJyiTYUKW2O2kXTuo235Frm8TVHVi14xvoS5Ag6hqw]
- Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhtjeZCgw4c-BP4P2zBTSwD5sO-LZ5bPazvpKM4kDFPA_7RTBRSPQ-Q7wP-Uj217t4mDqid3V9ZtU7BdOSf6e4zgYSOlhnvCdsuC9OWsFxiclsXD1qgv25wntvoENDOyvI_3-ZTEBz6oKEvSKJ]
- Ali, I., et al. (2017). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. BMC Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-piOjqjRP2Hq0xHc-DXMZWtWGNKp02asgyfXvns29CU8YGOB8-Vv9GC46hYN7CO9G5wTmW3a6Y2hSxJrEv-2wrapsGUzk2cvkZsOVdiiZk-e782oo8idFecRwFGevwVWchYa2x4UTvDD8G8M=]
- Papakyriakou, A., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbgge0qCtP4ddyxhMajR4o6yHfaBGRNdjQ05VqkUdWnF-1tGsyrAQnsNDH6I1pOaaEnTgFLZhzMMh-GuztkUTzZsAEAF798eTgv8nWvDjgFRFbroO9LRnbdXEiejE5s0KEToZgKVKGW29Vrbl4]
- Guidechem. (n.d.). (S)-5-(piperidin-2-yl)pyrimidine hydrochloride. Retrieved from Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECvypiu7GTzblPvx8R7cCx_9MBTVa4fBJAlup1V5HP3VGjsNgUGfPeyKhXgPl8r1wUinMum_P4G4Y-Rf1LShHVhWE9Kz2OfS__Tbjk2LQ7Pv-qgIWK0tP2AClrwVaZElhyLr6By0Hf7UZd5MXnP0lP7tXQUvTiYgShrFk_9ADXANWwMf2vVeTlLLZVeIrhhh6p]
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpT2RMH3I4WT3t-pjmrEwOjCzCH8j_UcEyxzF14Z4bUDls8vanbW8tvk7wGZjTGlEY8YI9_mqfl2brWd7dYGQrTZruKOuWc2dW_7z2QdmvLTtYz7hcsIOI0aZQ5offU_n6rseluisTf0mmBaMd]
- Watterson, S. H., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0h-2bxX3WUlt3ZcrL_z-995yD8hlBQWMZ20g3JbwcpLH4_SYkCWZYVxcLxgtkdB8Mx4E8t4_R5aK0g5rF3wshCqW6sSVJ5ERgfO-x3GAXI0JaMktoa_Z7HrFbOnu7pHQElnuJyw==]
- Zhang, P., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_JwKGAqxIBDHPqjwUQs7Xoy_4fDw8aI0y24GDDYDa20mHLSDe99Etp33uLps578OX8qjlXLhmBX4KHQCDJ1qMFSCzaAU5_lr1eCgHw0yv-UbrsNiozM5XmA-qpU8AVAgd-f14]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. Page loading... [guidechem.com]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
Cross-validation of HPLC and GC analytical results for (S)-5-(Piperidin-2-yl)pyrimidine
An Expert's Guide to Method Cross-Validation for the Chiral Analysis of (S)-5-(Piperidin-2-yl)pyrimidine: HPLC vs. GC
In the landscape of pharmaceutical analysis, the rigorous characterization of chiral compounds is paramount to ensuring drug safety and efficacy. (S)-5-(Piperidin-2-yl)pyrimidine, a molecule featuring a stereocenter on a piperidine ring linked to a pyrimidine moiety, presents a classic analytical challenge. The separation and quantification of its enantiomers require robust and reliable methods. This guide provides a comprehensive framework for the development, validation, and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for this specific analyte. We will delve into the strategic decisions behind method development, the rigorous demands of validation, and the ultimate goal of ensuring analytical congruency between two orthogonal techniques.
Foundational Strategy: Orthogonal Methods for Unimpeachable Data
The core principle behind cross-validating two distinct analytical methods like HPLC and GC is to build confidence in the results through orthogonality. Orthogonal methods rely on different separation principles. In this case, HPLC will separate based on partitioning between a liquid mobile phase and a solid stationary phase, while GC separates based on volatility and interaction with a stationary phase in a gaseous state. If two methods with fundamentally different mechanisms produce equivalent results, it provides strong evidence that the measurements are accurate and free from matrix effects or method-specific artifacts.
For (S)-5-(Piperidin-2-yl)pyrimidine, the primary analytical objectives are:
-
Chiral Purity: To accurately determine the enantiomeric excess (e.e.) of the (S)-enantiomer.
-
Assay/Purity: To quantify the total amount of the active pharmaceutical ingredient (API) and identify any related impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC is often the initial choice for non-volatile, polar, and chiral compounds due to the wide availability of chiral stationary phases (CSPs) that can directly resolve enantiomers without derivatization.
HPLC Method Development Rationale
The strategy for developing a robust chiral HPLC method revolves around selecting the appropriate CSP and optimizing the mobile phase to achieve sufficient resolution (Rs > 1.5) and acceptable peak shape.
-
Column Selection: The basic nature of the piperidine nitrogen can lead to strong interactions with acidic silanols on silica-based columns, causing peak tailing. CSPs based on polysaccharide derivatives (e.g., cellulose or amylose) coated or immobilized on a silica support are highly effective for a broad range of chiral compounds, including amines. An immobilized CSP is often preferred for its enhanced solvent compatibility and robustness.
-
Mobile Phase Optimization: A combination of a non-polar solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol) is a standard starting point for normal-phase chiral chromatography. To improve the peak shape of basic analytes like (S)-5-(Piperidin-2-yl)pyrimidine, small amounts of a basic additive, such as diethylamine (DEA) or butylamine, are typically added to the mobile phase. These additives compete with the analyte for active sites on the stationary phase, reducing tailing.
-
Detection: The pyrimidine ring contains a chromophore, making UV detection the most straightforward and common choice. A photodiode array (PDA) detector is advantageous as it can assess peak purity.
Detailed HPLC Protocol: A Starting Point
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler with temperature control
-
Column oven
-
Photodiode Array (PDA) Detector
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Chiralpak IA (or similar amylose-based immobilized CSP), 4.6 x 250 mm, 5 µm | Proven track record for separating chiral amines. Immobilized phase allows for broader solvent exploration. |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | A standard normal-phase system. DEA is critical for mitigating peak tailing of the basic analyte. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column to ensure optimal efficiency. |
| Column Temp. | 25 °C | Temperature control is crucial for reproducible chiral separations. |
| Detection | 254 nm | Common wavelength for aromatic heterocycles. Verify optimal wavelength with a UV scan. |
| Injection Vol. | 10 µL | Adjust as needed based on sample concentration and detector sensitivity. |
| Sample Prep. | Dissolve in mobile phase or a compatible solvent (e.g., isopropanol) to ~1 mg/mL. | Ensures peak shape is not compromised by the injection solvent. |
Workflow Diagram: HPLC Method Development
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
